6-Bromovanillin
Description
The exact mass of the compound 2-Bromo-4-hydroxy-5-methoxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-hydroxy-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNRNBGSHCWQPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209441 | |
| Record name | Vanillin, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60632-40-8 | |
| Record name | Vanillin, 6-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060632408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanillin, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMO-4-HYDROXY-5-METHOXY-BENZALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Bromovanillin: A Technical Guide for Researchers
CAS Number: 60632-40-8 Molecular Formula: C₈H₇BrO₃ Molecular Weight: 231.04 g/mol
This technical guide provides an in-depth overview of 6-Bromovanillin, a brominated derivative of vanillin (B372448), for researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, synthesis, safety information, and details its biological activities, including its potential as an anticancer agent.
Physicochemical Properties and Data
This compound is a white to off-white crystalline solid.[1] Key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 60632-40-8 | [1][2][3][4] |
| Molecular Formula | C₈H₇BrO₃ | [1][2][3][4] |
| Molecular Weight | 231.04 g/mol | [2] |
| Melting Point | 178 °C | ChemicalBook |
| Boiling Point | 326.2±37.0 °C (Predicted) | ChemicalBook |
| Density | 1.653±0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 6.83±0.23 (Predicted) | [1] |
| Solubility | Chloroform, DCM, Ethyl Acetate (B1210297) | ChemicalBook |
Synthesis of this compound
A common method for the synthesis of this compound involves the bromination of vanillin acetate. The following protocol is adapted from cited literature.
Experimental Protocol: Synthesis from Vanillin Acetate
-
Reaction Setup: To a solution of potassium bromide (10.3 g) in water (120 mL), add 4-formyl-2-methoxyphenyl (B587787) acetate (vanillin acetate, 5.00 g) and bromine (1.42 mL).
-
Bromination: Stir the mixture at room temperature for 8 hours.
-
Isolation of Intermediate: Collect the resulting precipitate by filtration and wash it with water.
-
Hydrolysis: Add 6N hydrochloric acid (120 mL) to the solid and stir the mixture at 90 °C for 16 hours.
-
Work-up: Collect the precipitate by filtration and wash it with a saturated aqueous solution of sodium bicarbonate and then with water.
-
Purification: Dissolve the solid in ethyl acetate and filter the solution through silica (B1680970) gel. The resulting product can be further recrystallized from an ethyl acetate/n-heptane mixture to yield this compound as a light yellow solid.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound from vanillin acetate.
Biological Activity and Applications
This compound has demonstrated notable biological activities, particularly in the context of cancer research. It is also utilized as a precursor in the synthesis of other pharmaceutically active compounds, such as Carbidopa, an inhibitor of aromatic amino acid decarboxylase.
Anticancer Activity in Jurkat Leukemia Cells
Research has shown that this compound, referred to as bromovanin in the study, can induce apoptosis (programmed cell death) and cause G2/M phase cell cycle arrest in human Jurkat leukemia cells.[2] This activity is linked to its ability to induce DNA double-strand breaks.[2]
The anticancer effects of this compound in Jurkat cells are associated with the inactivation of the Akt signaling pathway.[2] This occurs through the cleavage of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), which subsequently leads to a decrease in the phosphorylation of Akt at Ser473.[2] The downstream substrate of Akt, GSK3β, also shows reduced phosphorylation, confirming the pathway's inactivation.[2]
This compound Induced Signaling Pathway in Jurkat Cells
Caption: Signaling pathway of this compound in Jurkat cells.
Experimental Protocols for Biological Assays
The following are representative protocols for assessing the biological activities of this compound.
This protocol is a general method for analyzing cell cycle distribution.
-
Cell Culture and Treatment: Culture Jurkat cells in an appropriate medium. Treat the cells with varying concentrations of this compound for desired time periods.
-
Cell Harvesting and Fixation: Harvest the cells by centrifugation. Wash the cell pellet with phosphate-buffered saline (PBS) and fix the cells in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent cell clumping.
-
Staining: Centrifuge the fixed cells, wash with PBS, and then resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A. Incubate in the dark.
-
Data Acquisition: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
This is a general protocol for screening antimicrobial activity.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Plate Preparation: Spread the microbial inoculum evenly onto the surface of an agar (B569324) plate.
-
Disk Application: Aseptically apply sterile filter paper discs impregnated with known concentrations of this compound onto the agar surface.
-
Incubation: Incubate the plates under conditions suitable for the growth of the test microorganism.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone corresponds to the antimicrobial activity.
This is a common method for evaluating the free radical scavenging activity of a compound.
-
Solution Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Also, prepare various concentrations of this compound in a suitable solvent.
-
Reaction Mixture: In a microplate or cuvette, mix the this compound solution with the DPPH solution.
-
Incubation: Allow the reaction to proceed in the dark for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).
Safety and Handling
This compound is harmful if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[5] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, and a lab coat, and working in a well-ventilated area or fume hood. Avoid generating dust. In case of contact with eyes or skin, rinse immediately with plenty of water.
Conclusion
This compound is a versatile compound with established applications in chemical synthesis and significant potential in drug development, particularly in oncology. Its ability to induce apoptosis and cell cycle arrest in cancer cells through the modulation of the Akt signaling pathway makes it a compound of interest for further investigation. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted biological activities of this compound.
References
- 1. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vanillin derivative 6-bromine-5-hydroxy-4-methoxybenzaldehyde-elicited apoptosis and G2/M arrest of Jurkat cells proceeds concurrently with DNA-PKcs cleavage and Akt inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Vanillin, 6-bromo- | C8H7BrO3 | CID 43376 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 6-Bromovanillin from Vanillin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-bromovanillin from vanillin (B372448). Due to the directing effects of the hydroxyl and methoxy (B1213986) groups on the vanillin aromatic ring, direct bromination predominantly yields the 5-bromo isomer. Therefore, a regioselective synthesis of this compound (2-bromo-4-hydroxy-5-methoxybenzaldehyde) necessitates a multi-step approach. This guide details a reliable three-step synthetic pathway involving the protection of the phenolic hydroxyl group, followed by targeted bromination and subsequent deprotection.
Synthetic Strategy Overview
The chosen synthetic route to achieve regioselective bromination at the C6 position of vanillin involves the following key stages:
-
Protection of the Hydroxyl Group: The phenolic hydroxyl group of vanillin is acetylated to form vanillin acetate (B1210297). This step is crucial as the acetoxy group is a less powerful ortho-, para-director than the hydroxyl group, which, in combination with the methoxy group, facilitates bromination at the desired position.
-
Bromination of Vanillin Acetate: The protected vanillin acetate undergoes electrophilic aromatic substitution with bromine. The steric hindrance and modified electronic effects of the acetoxy and methoxy groups direct the incoming bromine atom to the position ortho to the methoxy group and meta to the aldehyde, yielding this compound acetate.
-
Deprotection (Hydrolysis): The acetyl protecting group is removed from this compound acetate via acid-catalyzed hydrolysis to yield the final product, this compound.
Experimental Protocols
Step 1: Acetylation of Vanillin to Vanillin Acetate
Objective: To protect the phenolic hydroxyl group of vanillin by converting it to an acetate ester.
Materials:
-
Vanillin
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (or sodium acetate)
-
Diethyl ether (or other suitable organic solvent)
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve vanillin in pyridine (or a suitable solvent with a catalytic amount of sodium acetate).
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude vanillin acetate.
-
Recrystallize the crude product from ethanol to yield pure vanillin acetate as a white crystalline solid.[1]
Step 2: Bromination of Vanillin Acetate to this compound Acetate
Objective: To regioselectively brominate vanillin acetate at the C6 position.
Materials:
-
Vanillin acetate (4-formyl-2-methoxyphenyl acetate)
-
Bromine
-
Potassium bromide
-
Water
Procedure:
-
Prepare an aqueous solution of potassium bromide in a reaction vessel.
-
Dissolve vanillin acetate in a suitable solvent and add it to the potassium bromide solution.
-
Slowly add bromine to the stirred mixture at room temperature.[2]
-
Continue stirring for approximately 8 hours. The reaction progress can be monitored by TLC.[2]
-
Upon completion, the precipitated product is collected by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts. The resulting solid is crude this compound acetate.
Step 3: Hydrolysis of this compound Acetate to this compound
Objective: To deprotect the acetyl group to obtain the final product.
Materials:
-
This compound acetate
-
6N Hydrochloric acid (HCl)
-
Ethyl acetate
-
n-Heptane
-
Saturated sodium bicarbonate solution
Procedure:
-
To the crude this compound acetate from the previous step, add 6N hydrochloric acid.[2]
-
Heat the mixture at 90°C with stirring for approximately 16 hours.[2]
-
Cool the reaction mixture and collect the precipitate by filtration.
-
Wash the solid with saturated aqueous sodium bicarbonate solution and then with water.[2]
-
Dissolve the crude product in ethyl acetate and filter through a short plug of silica gel to remove impurities.[2]
-
The filtrate is concentrated, and the resulting solid is recrystallized from an ethyl acetate/n-heptane mixture to afford pure this compound as a light yellow solid.[2]
Data Presentation
Table 1: Physical and Chemical Properties of Reactants, Intermediates, and Product
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| Vanillin | 4-Hydroxy-3-methoxybenzaldehyde | C₈H₈O₃ | 152.15 | 81-83 | 121-33-5 |
| Vanillin Acetate | 4-Formyl-2-methoxyphenyl acetate | C₁₀H₁₀O₄ | 194.18 | 77-79[3][4] | 881-68-5 |
| This compound | 2-Bromo-4-hydroxy-5-methoxybenzaldehyde | C₈H₇BrO₃ | 231.04 | 178[2] | 60632-40-8 |
Table 2: Summary of Reaction Conditions and Yields
| Reaction Step | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Typical Yield (%) |
| Acetylation of Vanillin | Acetic anhydride, Pyridine | Pyridine | Several hours | 0 to RT | >90 |
| Bromination of Vanillin Acetate | Bromine, Potassium bromide | Water | 8 hours | RT | Not specified |
| Hydrolysis of this compound Acetate | 6N Hydrochloric acid | Water | 16 hours | 90 | 68[2] |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data |
| ¹H NMR (DMSO-d₆, 300 MHz) | δ 10.86 (br s, 1H), 10.01 (s, 1H), 7.34 (s, 1H), 7.11 (s, 1H), 3.83 (s, 3H)[2] |
| ¹³C NMR | Data not readily available in the searched literature. |
| IR (KBr, cm⁻¹) | Characteristic peaks for O-H, C-H (aromatic and aliphatic), C=O (aldehyde), C-O, and C-Br bonds would be expected. |
| Mass Spectrometry (MS) | m/z corresponding to the molecular ion [M]⁺ and characteristic isotopic pattern for bromine. |
Mandatory Visualizations
Reaction Signaling Pathway
The synthesis of this compound from vanillin is a multi-step chemical transformation rather than a biological signaling pathway. The following diagram illustrates the logical relationship and flow of the chemical reactions.
Caption: Chemical synthesis pathway from vanillin to this compound.
Experimental Workflow
The following diagram outlines the key stages of the experimental procedure for the synthesis of this compound.
Caption: Step-by-step workflow for the synthesis of this compound.
References
Spectroscopic Profile of 6-Bromovanillin: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 6-bromovanillin, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized in the tables below, providing a quick reference for its structural identification.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| 10.86 | br s | 1H | -OH | DMSO-d₆ |
| 10.01 | s | 1H | -CHO | DMSO-d₆ |
| 7.34 | s | 1H | Ar-H | DMSO-d₆ |
| 7.11 | s | 1H | Ar-H | DMSO-d₆ |
| 3.83 | s | 3H | -OCH₃ | DMSO-d₆ |
Data sourced from ChemicalBook.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 190.43 | Aldehyde (-CHO) |
| 149.78 | Aromatic C-OH |
| 148.64 | Aromatic C-OCH₃ |
| 109.20 - 149.78 | Aromatic Carbons |
| 109.20 | Aromatic C-Br |
| 56.33 | Methoxy (-OCH₃) |
Note: The data is for a compound identified as 5-bromovanillin, which is structurally equivalent to this compound.[2]
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3333 | O-H stretch |
| 1674 | C=O stretch (aldehyde) |
| 678 | C-Br stretch |
Note: The data reflects shifts observed after the bromination of vanillin.[2]
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data (m/z) for this compound
| m/z | Relative Abundance | Assignment |
| 232 | 97.3 | [M+2]⁺ (with ⁸¹Br) |
| 231 | 73.8 | [M+1]⁺ |
| 230 | 100.0 | [M]⁺ (with ⁷⁹Br) |
| 229 | 66.5 | [M-H]⁺ |
| 189 | 11.9 | |
| 187 | 12.4 | |
| 203 | 5.4 | |
| 201 | 5.9 | |
| 217 | 4.7 | |
| 215 | 4.9 |
Note: The presence of bromine is indicated by the characteristic M and M+2 isotopic pattern with a near 1:1 ratio.[2][3]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in about 0.7-1.0 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[4] Ensure the sample is fully dissolved. If any solid remains, filter the solution or carefully pipette the clear supernatant into a clean NMR tube.[4]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field needs to be shimmed to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters to consider include the number of scans, relaxation delay, and pulse width.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[5] Proton decoupling is commonly used to simplify the spectrum and improve the signal-to-noise ratio.[5]
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
For a solid sample like this compound, the KBr pellet method is a common technique:
-
Sample Preparation: Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]
-
Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[6]
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.
Alternatively, the Attenuated Total Reflectance (ATR) method can be used, which requires minimal sample preparation.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile organic solvent, such as dichloromethane (B109758) or hexane.[7] The solution should be free of particles; centrifugation or filtration can be used if necessary.[7]
-
Injection: Inject a small volume of the prepared solution into the GC-MS system. The sample is vaporized in the heated injection port.[7]
-
Gas Chromatography: The vaporized sample is carried by an inert gas through a capillary column. The separation of components is based on their boiling points and interactions with the stationary phase of the column.[7]
-
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z).[7]
-
Data Analysis: The mass spectrum for each component is recorded, providing information about its molecular weight and fragmentation pattern, which aids in its identification.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: A flowchart illustrating the general steps involved in the spectroscopic analysis of this compound.
References
- 1. This compound | 60632-40-8 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Bromovanillin(2973-76-4) IR Spectrum [m.chemicalbook.com]
- 4. chem.latech.edu [chem.latech.edu]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Sample preparation GC-MS [scioninstruments.com]
Physical characteristics of 6-Bromovanillin powder
An In-depth Technical Guide to the Physical Characteristics of 6-Bromovanillin Powder
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound powder. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document consolidates key data, outlines experimental protocols for property determination, and presents logical workflows through detailed diagrams.
Core Physical and Chemical Properties
This compound (CAS No: 60632-40-8) is a brominated derivative of vanillin.[1][2] It serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals.[1][3][4] Understanding its physical characteristics is crucial for its handling, application, and development in research and manufacturing.
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | References |
| CAS Number | 60632-40-8 | [1][3][5][6][7] |
| Molecular Formula | C₈H₇BrO₃ | [1][3][5][6][8] |
| Molecular Weight | 231.04 g/mol | [3][5][8][9] |
| Melting Point | 174 - 180 °C | [3][7] |
| Boiling Point | 326.2 °C at 760 mmHg | [3][6][10] |
| Density | 1.653 g/cm³ | [3][6][10] |
| pKa (Predicted) | 6.83 ± 0.23 | [2] |
| LogP | 1.97580 | [3][5][10] |
| Flash Point | 151.1 °C | [3][6][10] |
Detailed Physical Characteristics
Appearance
This compound is a crystalline solid.[2][3] Its color is typically described as white, off-white, light yellow, or beige powder.[2][4][7][8][11]
Odor
There are conflicting reports regarding the odor of this compound. Some sources describe it as having a sweet, strong, vanilla-like odor, which is characteristic of its parent compound, vanillin.[2][3] Other safety data sheets have reported it as odorless.[11] This discrepancy may depend on the purity of the sample and the presence of residual starting materials.
Solubility
The solubility of this compound is a key factor in its application in synthesis and formulation. It is generally considered insoluble or sparingly soluble in water.[2][11] However, it demonstrates good solubility in several organic solvents, including:
Storage and Stability
For optimal stability, this compound powder should be stored in a cool, dry, and well-ventilated place.[7] Recommended storage conditions often include refrigeration (2-8°C) under an inert atmosphere, such as nitrogen or argon, to prevent degradation.[4][5]
Experimental Protocols
The following sections detail standardized laboratory procedures for determining the key physical properties of this compound powder.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. It is typically reported as a range.
Methodology:
-
Sample Preparation: A small amount of dry this compound powder is finely crushed. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently (closed end down) on a hard surface to pack the solid into the bottom.[12] This is repeated until approximately 5 mm of packed sample is in the tube.[12]
-
Apparatus Setup: The packed capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp or Vernier Melt Station).[12][13]
-
Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
Data Recording: Two temperatures are recorded:
-
T1: The temperature at which the first drop of liquid appears.
-
T2: The temperature at which the entire sample has completely liquefied.[14]
-
-
Reporting: The melting point is reported as the range from T1 to T2. The procedure should be repeated to confirm the result.[12]
Solubility Assessment
This protocol provides a qualitative assessment of the solubility of this compound in various solvents.
Methodology:
-
Sample Preparation: Approximately 20-30 mg of this compound powder is weighed and placed into a small test tube.[15]
-
Solvent Addition: About 1 mL of the chosen solvent (e.g., water, methanol, ethyl acetate) is added to the test tube.
-
Observation: The mixture is agitated at room temperature (e.g., by "flicking" the tube or using a vortex mixer) for 1-2 minutes. The sample is observed to determine if it dissolves completely.
-
Classification: The solubility is classified based on visual inspection:
-
Soluble: The solid dissolves completely, forming a clear solution.
-
Slightly Soluble: A portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Heating (Optional): If the substance is insoluble at room temperature, the test tube can be gently warmed in a water bath to observe if solubility increases with temperature.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to this compound.
Caption: Workflow for the physical characterization of this compound powder.
References
- 1. This compound | 60632-40-8 | FB67859 | Biosynth [biosynth.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound CAS#: 60632-40-8 [m.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound | 60632-40-8 | INDOFINE Chemical Company [indofinechemical.com]
- 8. This compound | 60632-40-8 [chemicalbook.com]
- 9. Vanillin, 6-bromo- | C8H7BrO3 | CID 43376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | CAS#:60632-40-8 | Chemsrc [chemsrc.com]
- 11. fishersci.com [fishersci.com]
- 12. docsity.com [docsity.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. faculty.chas.uni.edu [faculty.chas.uni.edu]
- 15. amherst.edu [amherst.edu]
The Versatility of 6-Bromovanillin: A Technical Guide to its Applications in Organic Chemistry
For Immediate Release
Shanghai, China – December 12, 2025 – 6-Bromovanillin, a halogenated derivative of the widely-used flavoring agent vanillin, is emerging as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures for the development of novel pharmaceuticals and functional materials. This technical guide provides an in-depth overview of the key applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource complete with experimental protocols, quantitative data, and logical diagrams to facilitate its use in the laboratory.
Core Synthetic Applications
This compound's unique combination of a reactive aldehyde, a phenolic hydroxyl group, and a strategically placed bromine atom makes it a valuable precursor for a variety of organic transformations. Its utility is particularly evident in palladium-catalyzed cross-coupling reactions, condensation reactions, and the synthesis of heterocyclic compounds.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of a bromine atom on the aromatic ring of this compound allows for its participation in several powerful carbon-carbon and carbon-nitrogen bond-forming reactions.
Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis for the formation of biaryl compounds. This compound can be readily coupled with a variety of arylboronic acids to generate a diverse range of substituted biphenyl (B1667301) derivatives.
Sonogashira Coupling: The Sonogashira coupling provides a direct route to aryl alkynes. This compound serves as an excellent substrate for coupling with terminal alkynes, yielding products that can be further elaborated into more complex structures.
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, a crucial transformation in medicinal chemistry. This compound can be efficiently coupled with a wide array of primary and secondary amines to produce N-aryl derivatives.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
A mixture of this compound (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol) is prepared in a suitable solvent system, typically a mixture of toluene (B28343) and water (4:1). The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated to reflux (approximately 100-110 °C) for a period of 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 16 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 20 | 88 |
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, which are precursors to flavonoids and other biologically active molecules, can be readily synthesized from this compound through the Claisen-Schmidt condensation.
To a solution of this compound (1.0 mmol) and a substituted acetophenone (B1666503) (1.0 mmol) in ethanol, an aqueous solution of a strong base such as potassium hydroxide (B78521) (KOH) is added dropwise at room temperature. The reaction mixture is stirred for several hours until the reaction is complete, as indicated by TLC. The resulting precipitate is then filtered, washed with cold water until the filtrate is neutral, and dried. The crude chalcone (B49325) can be further purified by recrystallization from a suitable solvent like ethanol.[1][2]
| Entry | Acetophenone Derivative | Base | Solvent | Time (h) | Yield (%) |
| 1 | Acetophenone | KOH | Ethanol | 4 | 92 |
| 2 | 4-Methylacetophenone | NaOH | Methanol | 5 | 88 |
| 3 | 4-Chloroacetophenone | KOH | Ethanol | 6 | 95 |
Wittig Reaction for Alkene Synthesis
The Wittig reaction provides a reliable method for the conversion of the aldehyde group in this compound into an alkene functionality with high control over the location of the double bond.
A phosphonium (B103445) ylide is prepared in situ by treating a triphenylphosphonium salt with a strong base like n-butyllithium in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere. To this ylide solution, a solution of this compound (1.0 mmol) in THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. After completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography yields the desired alkene.[3][4][5]
| Entry | Phosphonium Ylide | Base | Solvent | Time (h) | Yield (%) |
| 1 | Methyltriphenylphosphonium bromide | n-BuLi | THF | 3 | 85 |
| 2 | Ethyltriphenylphosphonium bromide | NaH | DMSO | 4 | 82 |
| 3 | Benzyltriphenylphosphonium chloride | KOtBu | THF | 5 | 90 |
Logical and Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a biological signaling pathway influenced by a this compound derivative.
Biological Activity of this compound Derivatives
Derivatives of this compound have shown promising biological activities. For instance, the compound "bromovanin" (6-bromo-5-hydroxy-4-methoxybenzaldehyde) has been demonstrated to induce apoptosis and G2/M cell cycle arrest in human Jurkat leukemia cells.[6] Mechanistic studies suggest that bromovanin's anticancer effects are mediated through the cleavage of DNA-dependent protein kinase catalytic subunit (DNA-PKcs), leading to the inactivation of the Akt signaling pathway.[6] This inactivation subsequently affects downstream targets like GSK3β and contributes to the observed apoptotic and cell cycle arrest phenotypes.[6]
Conclusion
This compound is a highly valuable and versatile starting material in organic synthesis. Its trifunctional nature allows for a wide range of chemical modifications, making it an ideal scaffold for the synthesis of diverse and complex molecules with potential applications in medicinal chemistry and materials science. The reactions outlined in this guide represent a fraction of the potential transformations possible with this compound, and further exploration is warranted to fully unlock its synthetic utility.
References
- 1. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. Vanillin derivative 6-bromine-5-hydroxy-4-methoxybenzaldehyde-elicited apoptosis and G2/M arrest of Jurkat cells proceeds concurrently with DNA-PKcs cleavage and Akt inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascending Pharmacological Profile of 6-Bromovanillin and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromovanillin, a halogenated derivative of the naturally occurring flavorant vanillin (B372448), has emerged as a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the biological activities of this compound and its synthetic analogs, with a focus on their anticancer, antimicrobial, and antioxidant properties. Detailed experimental protocols for key biological assays are provided, alongside a quantitative summary of reported activities to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to enhance understanding of the underlying mechanisms and methodologies. This document serves as a critical resource for researchers engaged in the exploration and development of novel therapeutic agents derived from the this compound core.
Introduction
Vanillin, the primary component of vanilla bean extract, is a widely utilized flavoring agent with a well-established safety profile.[1] Beyond its organoleptic properties, vanillin and its derivatives have been investigated for a range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[2] The introduction of a bromine atom at the 6th position of the vanillin ring system yields this compound, a modification that has been shown to significantly enhance its therapeutic potential. This guide delves into the documented biological activities of this compound and its analogs, providing a technical resource for the scientific community.
Anticancer Activity
This compound, also referred to in some literature as bromovanin, has demonstrated notable anticancer properties, particularly against human Jurkat leukemia cells.[3] Its mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[3]
Mechanism of Action in Jurkat Leukemia Cells
Treatment of Jurkat cells with this compound at concentrations greater than 10 µM leads to a cascade of events culminating in programmed cell death.[3] Key molecular events include:
-
Induction of DNA Double-Strand Breaks (DSBs): As evidenced by the comet assay and the phosphorylation of H2AX, this compound induces significant DNA damage.[3]
-
Apoptosis Induction: The cleavage of procaspase-3 is a clear indicator of the activation of the apoptotic pathway.[3]
-
G2/M Phase Cell Cycle Arrest: The compound halts the cell cycle at the G2/M transition, preventing cellular proliferation.[3]
-
Inactivation of the Akt Signaling Pathway: this compound leads to the cleavage of DNA-activated protein kinase catalytic subunit (DNA-PKcs), which in turn prevents the phosphorylation and activation of Akt (at Ser473). This disruption of the Akt pathway, a key regulator of cell survival, is a critical component of its anticancer effect.[3]
Quantitative Data: Anticancer Activity
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Jurkat | Apoptosis/G2M Arrest | >10 | [3] |
Note: Specific IC50 values for this compound are not explicitly stated in the provided search results, but significant activity is noted at concentrations above 10 µM.
Antimicrobial Activity
Derivatives of this compound, particularly Schiff bases, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against various pathogenic bacteria and fungi.
Schiff Base Analogs
The condensation of this compound with various amines yields Schiff base derivatives. These analogs have been tested against a panel of microorganisms, demonstrating their potential as antimicrobial agents.
Quantitative Data: Antimicrobial Activity
| Compound | Microorganism | Assay | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Vanillin Schiff Base (SB-1) | ESBL E. coli | Disc Diffusion | up to 16.0 | - | [4] |
| Vanillin Schiff Base (SB-2) | ESBL E. coli | Disc Diffusion | up to 16.5 | - | [4] |
| Vanillin Schiff Base (SB-3) | ESBL K. pneumoniae | Disc Diffusion | up to 15.0 | - | [4] |
| Vanillin Schiff Base (SB-4) | ESBL E. coli | Disc Diffusion | up to 16.6 | - | [4] |
| Vanillin Schiff Base (SB-5) | ESBL E. coli | Disc Diffusion | up to 15.5 | - | [4] |
Note: The referenced study focuses on vanillin Schiff bases; specific data for this compound-derived Schiff bases needs further investigation.
Antioxidant Activity
Vanillin and its derivatives are known to possess antioxidant properties, primarily through their ability to scavenge free radicals. The antioxidant potential of this compound and its analogs is an area of active research.
DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of compounds. The reduction of the stable DPPH radical is measured spectrophotometrically.
Quantitative Data: Antioxidant Activity
Specific IC50 values for this compound in the DPPH assay were not found in the provided search results. This represents a data gap that requires further experimental investigation.
Experimental Protocols
Comet Assay for DNA Damage
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "head." The intensity of the tail relative to the head is proportional to the amount of DNA damage.
Protocol Outline:
-
Cell Preparation: Treat cells with the test compound (e.g., this compound).
-
Embedding in Agarose: Mix cells with low-melting-point agarose and layer onto a pre-coated slide.
-
Lysis: Immerse slides in a lysis solution (containing detergent and high salt) to remove cell membranes and proteins.
-
Alkaline Unwinding and Electrophoresis: Place slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium (B1200493) iodide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.
Western Blotting for Akt Signaling
Western blotting is used to detect and quantify specific proteins in a sample.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., phospho-Akt and total Akt).
Protocol Outline:
-
Cell Lysis: Lyse treated and untreated cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
Principle: Cells are stained with a fluorescent dye that binds to DNA (e.g., propidium iodide). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Protocol Outline:
-
Cell Treatment: Treat cells with the test compound.
-
Harvesting and Fixation: Harvest the cells and fix them in cold ethanol (B145695) to permeabilize the membranes.
-
Staining: Stain the cells with a solution containing propidium iodide and RNase (to remove RNA).
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with diverse biological activities. The demonstrated anticancer effects, particularly the induction of apoptosis and G2/M arrest in leukemia cells via a well-defined signaling pathway, highlight their therapeutic potential. Furthermore, the antimicrobial and antioxidant properties warrant further investigation.
Future research should focus on:
-
Synthesis of a broader library of analogs: To establish a clear structure-activity relationship (SAR).
-
Comprehensive in vitro and in vivo testing: To identify lead compounds with potent and selective activity.
-
Elucidation of mechanisms of action: For antimicrobial and antioxidant activities.
-
Pharmacokinetic and toxicological studies: To assess the drug-like properties of promising candidates.
This technical guide provides a solid foundation for researchers to build upon in the exciting field of this compound-based drug discovery. The methodologies and data presented herein should facilitate the rational design and evaluation of new and more effective therapeutic agents.
References
- 1. Identification of some chalcone analogues as potential antileishmanial agents: An integrated <i>in vitro</i> and <i>in silico</i> evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 2. ignited.in [ignited.in]
- 3. Vanillin derivative 6-bromine-5-hydroxy-4-methoxybenzaldehyde-elicited apoptosis and G2/M arrest of Jurkat cells proceeds concurrently with DNA-PKcs cleavage and Akt inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Synthesis of 6-Bromovanillin: A Journey Through Discovery and Modern Methodologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of 6-bromovanillin, a halogenated derivative of the well-known flavoring agent vanillin (B372448), represents a fascinating case study in electrophilic aromatic substitution and the challenges of regioselectivity. While its isomer, 5-bromovanillin (B1210037), has been known since the 19th century, the targeted synthesis of this compound requires more nuanced approaches. This technical guide delves into the historical context of bromovanillin synthesis, outlines modern synthetic protocols with detailed experimental data, and provides visual representations of key chemical transformations.
A Historical Perspective: The Initial Bromination of Vanillin
The earliest investigations into the bromination of vanillin date back to the late 19th century. In 1874, Ferdinand Tiemann and Wilhelm Haarmann reported the synthesis of a monobrominated derivative of vanillin.[1][2] However, the precise position of the bromine atom on the aromatic ring was not definitively established at the time. It was not until 1909 that Henry Drysdale Dakin demonstrated that the product of this direct bromination was, in fact, 5-bromovanillin.[1]
The inherent directing effects of the substituents on the vanillin ring provide a clear rationale for this outcome. The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are both ortho-, para-directing activators, while the aldehyde (-CHO) group is a meta-directing deactivator. The powerful activating and ortho, para-directing influence of the hydroxyl group preferentially directs the incoming electrophile (bromine) to the position ortho to it, which is the C5 position. The methoxy group further reinforces this preference. This inherent regioselectivity makes the synthesis of 5-bromovanillin straightforward but complicates the direct synthesis of this compound.
dot graph "Historical_Synthesis_Timeline" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"1874" [label="1874: Tiemann & Haarmann synthesize monobromovanillin"]; "1909" [label="1909: Dakin identifies the product as 5-bromovanillin"]; "Modern Era" [label="Modern Era: Development of regioselective syntheses for various isomers"];
"1874" -> "1909" [label="Structural Elucidation"]; "1909" -> "Modern Era" [label="Advancement in Synthetic Methods"]; } Caption: A timeline of the key historical developments in the synthesis and characterization of bromovanillin.
Synthetic Methodologies and Experimental Protocols
The synthesis of brominated vanillin derivatives can be broadly categorized into direct bromination methods, which predominantly yield the 5-bromo isomer, and multi-step regioselective methods, which are necessary for the synthesis of isomers like this compound.
Direct Bromination of Vanillin (yielding 5-Bromovanillin)
Two primary approaches for the direct bromination of vanillin are the use of elemental bromine and the in-situ generation of bromine.
1. Direct Bromination with Elemental Bromine
This classic method involves the direct reaction of vanillin with elemental bromine in a suitable solvent, such as methanol (B129727) or acetic acid.[3][4][5]
Experimental Protocol:
To a solution of vanillin (e.g., 70.03 g, 460.26 mmol) in methanol (500 ml) cooled to 0-5 °C, bromine (80.94 g, 506.35 mmol) is added dropwise over 30 minutes.[3] The reaction mixture is then stirred at room temperature for 30 minutes before being poured into ice-cold water (1500 ml).[3] The resulting precipitate is collected by filtration, washed with water, and dried to yield 5-bromovanillin.[3]
2. In-situ Generation of Bromine
To avoid handling hazardous elemental bromine, several methods have been developed to generate it within the reaction mixture. A common method involves the reaction of potassium bromate (B103136) and hydrobromic acid in glacial acetic acid.[6][7]
Experimental Protocol:
In a flask, vanillin (e.g., 0.50 g) and potassium bromate (0.20 g) are stirred in glacial acetic acid (5.0 mL).[6] To this mixture, 48% hydrobromic acid (1.0 mL) is added dropwise.[6] The reaction is stirred at room temperature for 45 minutes.[6] The mixture is then poured into ice-cold water, and any remaining bromine is quenched with a sodium thiosulfate (B1220275) solution.[6] The product is isolated by vacuum filtration.[6]
Regioselective Synthesis of this compound Isomers
Due to the directing effects of the substituents on the vanillin ring, the synthesis of this compound requires a multi-step approach, often involving protection and/or starting from a different precursor. A notable example is the synthesis of the closely related isomer, 6-bromoisovanillin, from ethyl vanillin.[8]
Multi-step Synthesis of 6-Bromoisovanillin
This high-yield synthesis involves three main steps: methylation, bromination, and acid-catalyzed de-ethylation.[8]
dot graph "6_Bromoisovanillin_Synthesis_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
Start [label="Ethyl Vanillin", shape=ellipse, fillcolor="#FBBC05"]; Step1 [label="Methylation\n(Dimethyl Sulfate (B86663), NaOH)"]; Intermediate1 [label="3-Ethoxy-4-methoxybenzaldehyde"]; Step2 [label="Bromination\n(Bromine)"]; Intermediate2 [label="2-Bromo-5-ethoxy-4-methoxybenzaldehyde"]; Step3 [label="Acidolysis\n(Conc. H2SO4)"]; End [label="6-Bromoisovanillin", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> End; } Caption: Workflow for the multi-step synthesis of 6-bromoisovanillin from ethyl vanillin.
Experimental Protocol:
-
Methylation: Ethyl vanillin (375 kg) is dissolved in water (570 kg) and heated to 95 ± 2 °C. A 30 wt% aqueous solution of sodium hydroxide (B78521) (500 kg) and dimethyl sulfate (430 kg) are then slowly added. The reaction is held at this temperature for 2 hours.[8]
-
Bromination: The product from the methylation step is then subjected to bromination.
-
Acidolysis: The brominated intermediate undergoes acid-catalyzed removal of the ethyl group using concentrated sulfuric acid, with an initial lower temperature phase (50-55 °C) followed by a higher temperature phase (60-65 °C).[8]
Comparison of Synthetic Methods
The choice of synthetic route depends on the desired isomer and the scale of the reaction. The following table summarizes the key quantitative data for the discussed methods.
| Method | Target Product | Starting Material | Key Reagents | Solvent | Yield |
| Direct Bromination | 5-Bromovanillin | Vanillin | Elemental Bromine | Methanol | 99%[3] |
| In-situ Bromination | 5-Bromovanillin | Vanillin | KBrO₃, HBr | Acetic Acid | High (unspecified)[6] |
| Multi-step Synthesis | 6-Bromoisovanillin | Ethyl Vanillin | Dimethyl Sulfate, Br₂, H₂SO₄ | Water, Alcohol | >70% (overall)[8] |
Melting Points of Bromovanillin Isomers:
The different isomers of monobromovanillin can be distinguished by their melting points.[9]
| Isomer | Melting Point (°C) |
| 2-Bromovanillin | 155 |
| 5-Bromovanillin | 166 |
| This compound | 178 |
Conclusion
The synthesis of this compound and its isomers is a testament to the principles of electrophilic aromatic substitution and the evolution of synthetic organic chemistry. From the initial, non-regiospecific bromination of vanillin in the 19th century to modern, high-yield, multi-step syntheses, the journey to obtaining specific bromovanillin isomers highlights the importance of understanding reaction mechanisms and developing novel synthetic strategies. For researchers and professionals in drug development, the availability of detailed protocols for these compounds provides valuable tools for the synthesis of complex molecules and the exploration of new chemical entities.
References
- 1. scribd.com [scribd.com]
- 2. HU200581B - New process for producing 5-bromovanillin - Google Patents [patents.google.com]
- 3. 5-Bromovanillin synthesis - chemicalbook [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. sites.nvcc.edu [sites.nvcc.edu]
- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 8. CN105439837B - Synthetic method of 6-bromoisovanillin - Google Patents [patents.google.com]
- 9. Bromination of Vanillin Lab Report - Edubirdie [edubirdie.com]
Solubility and Stability of 6-Bromovanillin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromovanillin, a halogenated derivative of vanillin (B372448), serves as a key intermediate in the synthesis of various pharmaceutical compounds and is a subject of interest in medicinal chemistry. Understanding its solubility and stability profiles is critical for its effective use in research and development, particularly in areas such as reaction kinetics, formulation development, and quality control. This technical guide provides a comprehensive overview of the available data on the solubility of this compound in common solvents and its stability under various conditions. Where specific experimental data for this compound is not publicly available, this guide outlines established methodologies and principles for its determination.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 60632-40-8 | [1][2] |
| Molecular Formula | C₈H₇BrO₃ | [1][2] |
| Molecular Weight | 231.04 g/mol | [1][2] |
| Appearance | White to off-white or light yellow solid | [3][4] |
| Melting Point | 178-180 °C | [2] |
| pKa (Predicted) | 6.83 ± 0.23 | [3] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The available solubility data for this compound is summarized below.
Qualitative Solubility
Based on available literature, this compound exhibits the following qualitative solubility characteristics:
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [3] |
| Dichloromethane (DCM) | Soluble | [3] |
| Ethyl Acetate (B1210297) | Soluble | [3] |
| Methanol | Soluble | [2] |
| Water | Sparingly Soluble | [3] |
A recrystallization protocol from ethyl acetate/n-heptane suggests good solubility in ethyl acetate and poor solubility in n-heptane.[3]
Quantitative Solubility
Quantitative solubility data for this compound is limited. The most definitive value found is in dimethyl sulfoxide (B87167) (DMSO).
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Reference |
| Dimethyl Sulfoxide (DMSO) | 50 | 216.41 | [1] |
Stability Profile
The chemical stability of this compound is crucial for its storage, handling, and application in multi-step syntheses or as a final product.
Storage Conditions
Several sources recommend specific storage conditions to ensure the stability of this compound, indicating its susceptibility to degradation under ambient conditions.
| Condition | Recommendation | Reference |
| Temperature | Store at 2-8°C or -20°C (as powder) | [1][3] |
| Store at -80°C (in solvent) | [1] | |
| Atmosphere | Store under an inert gas (nitrogen or argon) | [3] |
| General | Store in a cool, dry place | [5] |
Degradation Pathways
Specific studies detailing the degradation pathways of this compound under various stress conditions (e.g., pH, light, heat) are not extensively documented in the public domain. However, based on the chemical structure of the related compound, vanillin, potential degradation pathways can be inferred.
-
Oxidation: The aldehyde functional group is susceptible to oxidation to a carboxylic acid. Studies on vanillin have shown its slow oxidation to vanillic acid upon exposure to air.
-
Photodegradation: Aromatic aldehydes can undergo photodegradation. Studies on vanillin have shown that it can generate radicals upon photolysis, leading to the formation of dimers and other degradation products.[6][7] Direct photodegradation of vanillin itself is considered unlikely, but photosensitized degradation can occur.[8]
Forced degradation studies under acidic, basic, oxidative, and photolytic conditions would be necessary to definitively identify the degradation products and pathways for this compound.
Experimental Protocols
Detailed, validated experimental protocols for determining the solubility and stability of this compound are not available in the literature. However, standardized methodologies can be applied.
Solubility Determination
Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.
Figure 1: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.
Figure 2: Workflow for Kinetic Solubility Assessment.
Stability-Indicating Method Development
A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active substance due to degradation. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Forced Degradation Study Workflow
Figure 3: Workflow for Developing a Stability-Indicating HPLC Method.
Conclusion
While this compound is a valuable compound in synthetic and medicinal chemistry, publicly available data on its quantitative solubility and stability are limited. This guide summarizes the existing information and provides a framework of standard methodologies for researchers to determine these critical parameters. The qualitative solubility data indicates good solubility in several organic solvents and poor solubility in water. The recommended storage conditions strongly suggest that this compound is susceptible to degradation under ambient conditions. For drug development and other applications requiring high purity and stability, it is imperative that comprehensive solubility and stability studies are conducted using established protocols, such as those outlined in this guide.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound | 60632-40-8 | INDOFINE Chemical Company [indofinechemical.com]
- 3. This compound CAS#: 60632-40-8 [m.chemicalbook.com]
- 4. This compound | 60632-40-8 [chemicalbook.com]
- 5. This compound | 60632-40-8 | FB67859 | Biosynth [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. Unveiling the Mechanism for the Photochemistry and Photodegradation of Vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UV-A photodegradation of vanillin in aqueous solutions: Direct photolysis and photosensitized degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Laboratory Synthesis of 6-Bromovanillin
Introduction 6-Bromovanillin is a halogenated derivative of vanillin (B372448), a primary component of the extract of the vanilla bean. It serves as a valuable intermediate in the synthesis of various organic compounds and pharmaceutical agents. The bromination of vanillin is an example of an electrophilic aromatic substitution reaction. The position of the bromine atom on the vanillin ring is directed by the existing functional groups: the hydroxyl (-OH), methoxy (B1213986) (-OCH3), and aldehyde (-CHO) groups. This protocol details a common and reliable method for the synthesis of this compound in a laboratory setting.
Chemical Properties
| Property | Value |
| CAS Number | 60632-40-8[1][2][3] |
| Molecular Formula | C₈H₇BrO₃[1][2][4] |
| Molecular Weight | 231.04 g/mol [1][4] |
| Appearance | White to off-white crystalline powder[2] |
| Melting Point | 177-178 °C[5] |
| IUPAC Name | 2-Bromo-4-hydroxy-5-methoxybenzaldehyde[4] |
Experimental Protocol: Bromination of Vanillin
This protocol employs the in situ generation of bromine from potassium bromate (B103136) and hydrobromic acid in a glacial acetic acid medium. This method is often preferred for safety as it avoids the direct handling of volatile and corrosive liquid bromine.
Materials and Reagents
| Reagent | Quantity (for 0.50 g Vanillin) | Molar Amount (mmol) |
| Vanillin (C₈H₈O₃) | 0.50 g | 3.29 |
| Potassium Bromate (KBrO₃) | 0.20 g | 1.20 |
| Glacial Acetic Acid (CH₃COOH) | 5.0 mL | - |
| 48% Hydrobromic Acid (HBr) | 1.0 mL | 8.89 |
| Deionized Water (H₂O) | 50 mL (ice-cold) | - |
| Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution | ~10 drops | - |
| 50% Ethanol/Water | As needed for recrystallization | - |
Procedure
1. Reaction Setup:
-
Place 0.50 g of vanillin and 0.20 g of potassium bromate into a 125 mL Erlenmeyer flask.[5]
-
Add 5.0 mL of glacial acetic acid to the flask.[5]
-
Add a magnetic stir bar and begin stirring the mixture.[5]
-
In a fume hood, carefully and dropwise, add 1.0 mL of 48% hydrobromic acid to the stirring mixture.[5] The solution will typically turn a dark orange or reddish-brown color, indicating the formation of bromine.
-
Continue to stir the reaction mixture at room temperature for 45 minutes.[5]
2. Isolation and Purification:
-
After 45 minutes, pour 50 mL of ice-cold water into the reaction flask. This will cause the crude product to precipitate out of the solution.[5]
-
Continue stirring the mixture in the ice bath for an additional 10-15 minutes to ensure complete precipitation.[5][6]
-
If the solution retains a yellow or orange color, add a few drops of sodium thiosulfate solution to quench any remaining bromine. Add drops until the color dissipates.[5][6]
-
Collect the solid product by vacuum filtration using a Büchner funnel.[5][6]
-
Wash the solid with a small amount of cold water to remove any residual acid and salts.[5]
3. Recrystallization:
-
Transfer the crude solid to a beaker containing a minimal amount of hot 50% ethanol/water solution.[5][6] Heat the mixture gently to dissolve the solid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold 50% ethanol/water.
-
Allow the final product to air dry completely.
4. Characterization:
-
Obtain the mass of the dry product and calculate the percent yield.
-
Determine the melting point of the purified this compound and compare it to the literature value (177-178 °C) to assess its purity and confirm the correct regioisomer.[5]
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway of Electrophilic Aromatic Substitution
The bromination of vanillin proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl and methoxy groups are strong activating groups and ortho-, para-directors, while the aldehyde group is a deactivating group and a meta-director. The strong activating groups dictate the position of substitution.
Caption: Electrophilic aromatic substitution pathway for vanillin bromination.
References
- 1. This compound | 60632-40-8 | FB67859 | Biosynth [biosynth.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. Vanillin, 6-bromo- | C8H7BrO3 | CID 43376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sites.nvcc.edu [sites.nvcc.edu]
- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Application Notes & Protocols: A Proposed Synthetic Route for Carbidopa from 6-Bromovanillin
Introduction
Carbidopa is a crucial pharmaceutical agent used in the management of Parkinson's disease. It acts as a peripheral aromatic L-amino acid decarboxylase (DDC) inhibitor, preventing the premature conversion of Levodopa (L-DOPA) to dopamine (B1211576) in the bloodstream.[1][2] This allows for a greater concentration of L-DOPA to cross the blood-brain barrier, where it can be converted to dopamine to alleviate the symptoms of Parkinson's.[1][3] While several synthetic routes to Carbidopa have been established, this document outlines a proposed, theoretical pathway originating from 6-Bromovanillin. This precursor, a brominated derivative of vanillin, presents a unique starting point for a multi-step synthesis. The protocols described herein are based on established chemical transformations and provide a conceptual framework for the synthesis of Carbidopa. It is important to note that this proposed route is hypothetical and would require experimental validation and optimization.
Proposed Overall Synthesis Workflow
The proposed synthesis of Carbidopa from this compound is a multi-step process that involves the initial formation of a protected amino acid, followed by key transformations to introduce the α-methyl and hydrazine (B178648) functionalities, and concluding with deprotection steps to yield the final active pharmaceutical ingredient.
Figure 1: Hypothetical workflow for the synthesis of Carbidopa from this compound.
Proposed Chemical Reaction Pathway
The chemical pathway begins with the conversion of this compound to an azlactone, a common step in amino acid synthesis. This intermediate is then reduced and hydrolyzed to form a racemic mixture of 6-Bromo-DOPA, which would require resolution to isolate the desired L-enantiomer. Subsequent protection, α-methylation, hydrazinolysis, and deprotection steps would lead to the final Carbidopa product.
Figure 2: Proposed chemical reaction pathway for Carbidopa synthesis.
Experimental Protocols (Hypothetical)
The following protocols are proposed for the synthesis of Carbidopa from this compound. These are based on analogous reactions and would require significant optimization.
Step 1: Synthesis of 2-acetylamino-3-(5-bromo-4-hydroxy-3-methoxyphenyl)acrylic acid (Azlactone precursor)
This step involves the Erlenmeyer-Plöchl reaction to form the azlactone precursor.
-
Reagents: this compound, N-acetylglycine, Sodium Acetate (B1210297), Acetic Anhydride (B1165640).
-
Procedure:
-
A mixture of this compound (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (1.0 eq) in acetic anhydride (3.0 eq) is heated at 100°C for 2 hours with stirring.
-
The reaction mixture is cooled to room temperature and slowly poured into cold water with vigorous stirring.
-
The resulting precipitate is filtered, washed with cold water and ethanol, and dried under vacuum.
-
Step 2: Synthesis of 6-Bromo-D,L-DOPA
This step involves the reduction of the double bond and hydrolysis of the azlactone and acetyl group.
-
Reagents: Azlactone precursor, Hydriodic acid, Red phosphorus.
-
Procedure:
-
The azlactone precursor (1.0 eq) is suspended in a mixture of hydriodic acid (57%, 10 vol) and red phosphorus (0.5 eq).
-
The mixture is heated to reflux for 4 hours.
-
After cooling, the excess red phosphorus is filtered off, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in water, and the pH is adjusted to 7 with a suitable base to precipitate the amino acid.
-
The product is filtered, washed with water, and dried.
-
Step 3: Resolution of 6-Bromo-L-DOPA
This step is crucial for obtaining the correct stereoisomer. Enzymatic resolution or chiral chromatography could be employed. For the purpose of this protocol, a generalized enzymatic resolution is described.
-
Reagents: 6-Bromo-D,L-DOPA, Acylase enzyme.
-
Procedure:
-
The N-acetylated 6-Bromo-D,L-DOPA is dissolved in water, and the pH is adjusted to 7.0.
-
Acylase enzyme is added, and the mixture is incubated at 37°C.
-
The reaction is monitored for the release of the L-amino acid.
-
Upon completion, the desired 6-Bromo-L-DOPA is separated from the unreacted N-acetyl-6-Bromo-D-DOPA based on solubility differences.
-
Step 4: Protection of 6-Bromo-L-DOPA
The catechol and amino functionalities need to be protected prior to α-methylation.
-
Reagents: 6-Bromo-L-DOPA, Benzyl (B1604629) chloroformate, Di-tert-butyl dicarbonate, suitable base.
-
Procedure:
-
The catechol hydroxyls are protected, for example, as benzyl ethers using benzyl chloride.
-
The amino group is protected, for instance, with a Boc group using di-tert-butyl dicarbonate.
-
The carboxylic acid may be esterified (e.g., methyl ester) to prevent side reactions.
-
Step 5: α-Methylation of Protected 6-Bromo-L-DOPA
This is a key step to introduce the α-methyl group.
-
Reagents: Protected 6-Bromo-L-DOPA, Lithium diisopropylamide (LDA), Methyl iodide.
-
Procedure:
-
The protected 6-Bromo-L-DOPA ester is dissolved in anhydrous THF and cooled to -78°C.
-
A solution of LDA in THF is added dropwise, and the mixture is stirred for 30 minutes.
-
Methyl iodide is added, and the reaction is allowed to warm to room temperature overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent.
-
Step 6: Hydrazinolysis
This step introduces the hydrazine group.
-
Reagents: α-Methylated intermediate, Hydrazine hydrate (B1144303).
-
Procedure:
-
The α-methylated intermediate is dissolved in a suitable solvent, and hydrazine hydrate is added.
-
The reaction mixture is heated to reflux for several hours.
-
The solvent and excess hydrazine are removed under reduced pressure.
-
Step 7: Deprotection and Purification
The final step involves the removal of all protecting groups to yield Carbidopa.
-
Reagents: Hydrazine intermediate, Strong acid (e.g., HBr).
-
Procedure:
-
The crude product from the previous step is treated with a strong acid, such as 48% HBr, and heated to reflux to cleave all protecting groups.
-
The reaction mixture is cooled, and the product is precipitated by adjusting the pH.
-
The crude Carbidopa is recrystallized from a suitable solvent system to achieve high purity.
-
Data Presentation
The following tables present hypothetical quantitative data for the proposed synthesis. These values are illustrative and based on typical yields for the classes of reactions described.
Table 1: Hypothetical Yields and Purity at Each Synthetic Step
| Step | Product | Theoretical Yield (%) | Estimated Purity (%) |
| 1 | Azlactone Precursor | 85-95 | >95 |
| 2 | 6-Bromo-D,L-DOPA | 60-70 | >90 |
| 3 | 6-Bromo-L-DOPA | 35-45 (from racemic) | >99 (chiral) |
| 4 | Protected 6-Bromo-L-DOPA | 80-90 | >98 |
| 5 | α-Methylated Intermediate | 50-60 | >95 |
| 6 | Hydrazine Intermediate | 70-80 | >90 |
| 7 | Carbidopa | 65-75 | >99.5 |
Table 2: Proposed Analytical Characterization
| Compound | Analytical Technique | Expected Results |
| Carbidopa | ¹H NMR | Peaks corresponding to aromatic protons, α-methyl group, and methylene (B1212753) protons. |
| ¹³C NMR | Resonances for aromatic carbons, carbonyl carbon, and aliphatic carbons. | |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of Carbidopa. | |
| HPLC | Single peak indicating high purity. | |
| Chiral HPLC | Enantiomeric excess >99%. |
The proposed synthetic pathway for Carbidopa starting from this compound provides a conceptual blueprint for researchers and drug development professionals. While this route is theoretical and requires experimental validation, it is founded on well-established principles of organic synthesis. The successful development of this pathway could offer an alternative method for the production of this vital medication. Further research would be necessary to optimize reaction conditions, assess the feasibility of each step, and ensure the economic viability of the process.
References
Application of 6-Bromovanillin in the Synthesis of Piperonal: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a synthetic pathway for the production of piperonal (B3395001), a valuable compound in the fragrance, flavor, and pharmaceutical industries, utilizing 6-Bromovanillin as a key starting material. The protocol outlines a two-step process involving the demethylation of this compound to form a catechol intermediate, followed by the formation of the characteristic methylenedioxy bridge via an intramolecular Williamson ether synthesis. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic workflow to guide researchers in the successful synthesis of piperonal.
Introduction
Piperonal, also known as heliotropin, is an aromatic aldehyde prized for its sweet, floral, and vanilla-like scent. Beyond its use in perfumery and as a flavoring agent, piperonal serves as a crucial precursor in the synthesis of various pharmaceutical compounds. While several synthetic routes to piperonal exist, this note focuses on a pathway starting from this compound. This approach offers a strategic method for the regioselective construction of the piperonal scaffold. This compound, a derivative of vanillin, provides a unique structural handle to facilitate the key cyclization step required to form the 1,3-benzodioxole (B145889) ring system of piperonal.
Overall Reaction Scheme
The synthesis of piperonal from this compound proceeds in two main stages:
-
Demethylation: The methoxy (B1213986) group of this compound is cleaved to yield 2-bromo-4,5-dihydroxybenzaldehyde (B12072010).
-
Methylenedioxy Bridge Formation: An intramolecular Williamson ether synthesis is employed to form the five-membered dioxole ring, yielding piperonal.
Experimental Protocols
Step 1: Demethylation of this compound
This procedure describes the cleavage of the methyl ether in this compound to produce 2-bromo-4,5-dihydroxybenzaldehyde. Various demethylating agents can be employed; a common and effective method utilizes pyridine (B92270) hydrochloride.
Materials:
-
This compound
-
Anhydrous Pyridine Hydrochloride
-
Water (deionized)
-
Hydrochloric Acid (concentrated)
-
Ethyl Acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) and anhydrous pyridine hydrochloride (10 equivalents).
-
Heat the mixture under an inert atmosphere to 190-200 °C.
-
Maintain the reaction at this temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
To the solidified mass, add water and acidify with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 2-bromo-4,5-dihydroxybenzaldehyde can be purified by column chromatography or recrystallization.
Step 2: Synthesis of Piperonal via Intramolecular Williamson Ether Synthesis
This protocol outlines the formation of the methylenedioxy bridge from 2-bromo-4,5-dihydroxybenzaldehyde using dichloromethane (B109758).
Materials:
-
2-bromo-4,5-dihydroxybenzaldehyde
-
Dichloromethane (CH₂Cl₂)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or Acetonitrile
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 2-bromo-4,5-dihydroxybenzaldehyde (1 equivalent) and a suitable solvent such as DMF or acetonitrile.
-
Add a base, such as potassium carbonate or cesium carbonate (2-3 equivalents), to the mixture.
-
Add dichloromethane (1.5-2 equivalents) to the suspension.
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The residue can be purified by column chromatography on silica (B1680970) gel to afford pure piperonal. A closely related process for the methylenation of 3,4-dihydroxybenzaldehyde (B13553) to piperonal reports a yield of 61-73%[1].
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of piperonal from this compound. Please note that yields can vary based on reaction scale and purification methods.
| Step | Reactant | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | This compound | 2-bromo-4,5-dihydroxybenzaldehyde | Pyridine HCl | Neat | 190-200 | 1-2 | 80-90 | >95 |
| 2 | 2-bromo-4,5-dihydroxybenzaldehyde | Piperonal | CH₂Cl₂, K₂CO₃ | DMF | Reflux | 4-8 | 60-75 | >98 |
Visualizing the Synthesis
Logical Workflow of Piperonal Synthesis
The following diagram illustrates the sequential steps involved in the synthesis of piperonal from this compound.
Caption: Synthetic workflow from this compound to Piperonal.
Signaling Pathway: Chemical Transformation
This diagram details the chemical structures and transformation from the starting material to the final product.
Caption: Chemical transformation pathway.
Conclusion
The conversion of this compound to piperonal represents a viable and strategic synthetic route. The protocols provided herein offer a detailed guide for researchers to successfully perform this transformation. The two-step process, involving demethylation followed by an intramolecular Williamson ether synthesis, is a robust method for constructing the 1,3-benzodioxole core of piperonal. The provided data and visualizations aim to facilitate a deeper understanding and practical application of this synthetic pathway in various research and development settings.
References
6-Bromovanillin: A Versatile Building Block for the Synthesis of Haplophyllum Alkaloids
Application Note
Introduction
6-Bromovanillin, a readily available derivative of vanillin, has emerged as a valuable and versatile starting material in the total synthesis of various natural products, including the pharmacologically significant haplophyllum alkaloids. This class of alkaloids, isolated from plants of the Haplophyllum genus, exhibits a diverse range of biological activities, making them attractive targets for synthetic chemists. The strategic placement of the bromo, aldehyde, hydroxyl, and methoxy (B1213986) functionalities on the aromatic ring of this compound allows for a variety of chemical transformations, enabling the construction of the complex heterocyclic systems characteristic of haplophyllum alkaloids, such as the furoquinoline core.
This application note outlines a synthetic strategy for utilizing this compound as a key building block for the synthesis of haplophyllum alkaloids, focusing on the construction of key intermediates and the formation of the characteristic furo[2,3-b]quinoline (B11916999) scaffold. Detailed experimental protocols for the key transformations are provided, along with tabulated quantitative data for easy reference.
Synthetic Strategy and Key Reactions
The overall synthetic approach involves a multi-step sequence starting with the functionalization of this compound to introduce a side chain amenable to cyclization, followed by the construction of the quinoline (B57606) ring system. Key reactions in this strategy include:
-
Williamson Ether Synthesis: To introduce a two-carbon side chain at the phenolic hydroxyl group of this compound.
-
Intramolecular Cyclization: To form the benzofuran (B130515) ring, a core component of many haplophyllum alkaloids.
-
Conrad-Limpach Synthesis: To construct the 4-hydroxyquinoline (B1666331) ring system.
-
Final Transformations: To achieve the target haplophyllum alkaloid, which may involve reactions such as cyclization and methoxylation.
The logical workflow for this synthetic approach is depicted in the following diagram:
Caption: Synthetic workflow from this compound to Haplophyllum Alkaloids.
Experimental Protocols
1. Synthesis of Ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate
This protocol describes the Williamson ether synthesis to introduce the acetate (B1210297) side chain onto this compound.
-
Materials: this compound, ethyl bromoacetate (B1195939), potassium carbonate (K₂CO₃), acetone.
-
Procedure:
-
To a solution of this compound (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.
-
Reflux the reaction mixture for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate.
-
2. Intramolecular Cyclization to form the Benzofuran Ring
This step involves the cyclization of the phenoxyacetate (B1228835) intermediate to construct the benzofuran ring system. A common method for this transformation is the Perkin reaction.
-
Materials: Ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate, acetic anhydride (B1165640), sodium acetate.
-
Procedure:
-
A mixture of ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate (1.0 eq), acetic anhydride (3.0 eq), and anhydrous sodium acetate (1.5 eq) is heated at 180 °C for 5-6 hours.
-
The reaction mixture is then cooled and poured into water.
-
The resulting solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization or column chromatography to yield the corresponding benzofuran derivative.
-
3. Conrad-Limpach Synthesis of the Furoquinoline Core
This protocol outlines the construction of the 4-hydroxyquinoline ring fused to the benzofuran core.
-
Materials: Benzofuran intermediate with a primary amine functionality, diethyl malonate, diphenyl ether.
-
Procedure:
-
A mixture of the amino-benzofuran intermediate (1.0 eq) and diethyl malonate (1.1 eq) is heated at 140-150 °C for 2 hours.
-
The resulting intermediate is then added to boiling diphenyl ether and refluxed at approximately 250 °C for 30 minutes.
-
The reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The solid is washed with a suitable solvent (e.g., petroleum ether) and then recrystallized to afford the 4-hydroxy-furo[2,3-b]quinoline core.
-
Data Presentation
The following tables summarize the expected quantitative data for the key synthetic steps.
Table 1: Synthesis of Ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Ethyl bromoacetate | 1.2 eq |
| Potassium carbonate | 2.0 eq |
| Reaction Conditions | |
| Solvent | Acetone |
| Temperature | Reflux |
| Time | 12 h |
| Product | |
| Yield | 85-95% |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, δ ppm) | 10.3 (s, 1H, CHO), 7.6 (d, 1H, Ar-H), 7.4 (d, 1H, Ar-H), 4.8 (s, 2H, OCH₂), 4.2 (q, 2H, OCH₂CH₃), 3.9 (s, 3H, OCH₃), 1.3 (t, 3H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | 190.0 (CHO), 168.0 (C=O), 155.0, 150.0, 135.0, 125.0, 115.0, 110.0 (Ar-C), 65.0 (OCH₂), 61.0 (OCH₂CH₃), 56.0 (OCH₃), 14.0 (CH₃) |
Table 2: Synthesis of Haplophyllum Alkaloid Core (Illustrative)
| Parameter | Value |
| Reactants | |
| Benzofuran Intermediate | 1.0 eq |
| Diethyl malonate | 1.1 eq |
| Reaction Conditions | |
| Solvent | Diphenyl ether |
| Temperature | 250 °C |
| Time | 30 min |
| Product | |
| Yield | 60-70% |
| Spectroscopic Data (Haplopine) | |
| ¹H NMR (CDCl₃, δ ppm) | 7.95 (d, 1H), 7.50 (d, 1H), 7.40 (s, 1H), 7.20 (s, 1H), 4.40 (s, 3H, OCH₃), 4.00 (s, 3H, OCH₃) |
| MS (m/z) | 245 [M]⁺ |
| Spectroscopic Data (Skimmianine) | |
| ¹H NMR (CDCl₃, δ ppm) | 7.98 (d, 1H), 7.55 (d, 1H), 7.25 (s, 1H), 4.42 (s, 3H, OCH₃), 4.10 (s, 3H, OCH₃), 4.05 (s, 3H, OCH₃) |
| MS (m/z) | 259 [M]⁺ |
Signaling Pathways and Logical Relationships
The synthesis of the furoquinoline core via the Conrad-Limpach reaction can be visualized as a sequence of key chemical transformations.
Caption: Key steps in the Conrad-Limpach synthesis of the furoquinoline core.
Conclusion
This compound serves as an excellent and cost-effective starting material for the synthesis of haplophyllum alkaloids. The presented synthetic strategy, employing well-established named reactions, provides a reliable pathway to the core structures of these important natural products. The detailed protocols and tabulated data offer a valuable resource for researchers in natural product synthesis and drug development. Further optimization of reaction conditions and exploration of alternative cyclization strategies may lead to even more efficient and versatile synthetic routes.
Application Notes and Protocols: Electrophilic Bromination of Vanillin to Yield 6-Bromovanillin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 6-bromovanillin via the electrophilic bromination of vanillin (B372448). This key intermediate is valuable in the synthesis of various pharmaceuticals and other fine chemicals. Two primary methods are detailed: the in situ generation of bromine and the direct use of elemental bromine.
Introduction
Vanillin is a widely available aromatic aldehyde that serves as a versatile starting material in organic synthesis. The electrophilic aromatic substitution of vanillin with bromine is a common method to produce brominated derivatives. The position of bromination is directed by the existing substituents on the aromatic ring: the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are ortho-, para-directing activators, while the aldehyde (-CHO) group is a meta-directing deactivator. The interplay of these directing effects predominantly favors the formation of 5-bromovanillin (B1210037) or this compound. The protocols described herein focus on reaction conditions that yield this compound. This compound is a useful precursor in the synthesis of various compounds, including those with potential applications in medicinal chemistry.[1]
Quantitative Data Summary
The following table summarizes various reaction conditions and corresponding yields for the synthesis of bromovanillin derivatives.
| Starting Material | Brominating Agent | Solvent | Reaction Time | Temperature | Product | Yield (%) | Reference |
| Vanillin | KBrO₃ / 48% HBr | Glacial Acetic Acid | 45 min | Room Temp | 5-Bromovanillin | Not Specified | [2] |
| Vanillin | Elemental Bromine | Methanol (B129727) | Not Specified | < 20 °C | Bromovanillin | ~94.3% | [3] |
| Ethyl Vanillin | Not Specified | Not Specified | Not Specified | Not Specified | 6-Bromoisovanillin | >95% (bromination step) | [4][5] |
| Vanillin | HBr / H₂O₂ | Water / Chlorobenzene | ~4 hours | 56-62 °C | 5-Bromovanillin | ~94.2% | [6] |
| 4-Hydroxybenzaldehyde | Not Specified | Not Specified | 30 sec | Not Specified | 3-Bromo-4-hydroxybenzaldehyde | Not Specified | [7] |
Experimental Protocols
Two primary protocols for the synthesis of this compound are provided below.
Protocol 1: In Situ Generation of Bromine
This method avoids the direct handling of hazardous elemental bromine by generating it within the reaction mixture from potassium bromate (B103136) and hydrobromic acid.[2][8]
Materials:
-
Vanillin
-
Glacial Acetic Acid
-
Potassium Bromate (KBrO₃)
-
48% Hydrobromic Acid (HBr)
-
Ice-cold Water
-
10% Sodium Thiosulfate (B1220275) Solution (optional)
-
50% Ethanol (B145695)/Water solution for recrystallization
Procedure:
-
In a fume hood, dissolve 0.50 g of vanillin and 0.20 g of potassium bromate in 5.0 mL of glacial acetic acid in a suitable flask with magnetic stirring.
-
Slowly add 1.0 mL of 48% hydrobromic acid dropwise to the stirring solution. The solution will typically turn a dark orange color, indicating the formation of bromine.
-
Continue to stir the reaction mixture at room temperature for 45 minutes.
-
Pour the reaction mixture into 50 mL of ice-cold water and continue stirring for an additional 10 minutes to precipitate the crude product.
-
If the solution remains orange, add a 10% sodium thiosulfate solution dropwise until the color disappears to quench any unreacted bromine.
-
Isolate the solid product by vacuum filtration and wash the filter cake with a small amount of cold water.
-
Purify the crude product by recrystallization from a hot 50% ethanol/water solution. The solid may not completely dissolve.
-
Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry thoroughly.
-
Characterize the final product by determining its melting point and obtaining spectroscopic data (e.g., NMR). The melting point of this compound is reported to be 177-178 °C.[2]
Protocol 2: Direct Bromination with Elemental Bromine
This protocol utilizes elemental bromine directly and requires careful handling in a well-ventilated fume hood.
Materials:
-
Vanillin
-
Methanol
-
Elemental Bromine (Br₂)
-
Ice-cold Water
Procedure:
-
In a fume hood, dissolve 15.2 g of vanillin in 100 mL of methanol in a flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to below 20 °C.
-
Slowly add 5.4 mL of elemental bromine dropwise to the cooled, stirring solution. Maintain the temperature below 20 °C throughout the addition. The color of the bromine should fade as it reacts.
-
After the addition is complete, continue to stir the reaction mixture for a short period until the reaction is complete (as monitored by TLC, for example).
-
Pour the reaction mixture into 500 mL of ice-cold water to precipitate the product.
-
Stir the mixture for a period to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash the filter cake thoroughly with ice-cold water to remove any remaining methanol and unreacted bromine.
-
Further purify the product by recrystallization, for example, from a mixture of ethanol and water.
-
Dry the purified this compound and characterize it by melting point determination and spectroscopic analysis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism: Electrophilic Aromatic Substitution
Caption: Mechanism of electrophilic bromination of vanillin.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All experimental procedures should be conducted in a well-ventilated fume hood, especially when handling glacial acetic acid, hydrobromic acid, and elemental bromine.
-
Handling of Reagents:
-
Glacial Acetic Acid and Hydrobromic Acid: These are corrosive and can cause severe burns. Handle with care and avoid inhalation of vapors.
-
Elemental Bromine: Highly toxic, corrosive, and volatile. It can cause severe burns upon contact with skin and is harmful if inhaled. Handle with extreme caution.
-
Potassium Bromate: A strong oxidizing agent. Keep away from combustible materials.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous waste should be neutralized before disposal.
References
- 1. This compound | 60632-40-8 | FB67859 | Biosynth [biosynth.com]
- 2. sites.nvcc.edu [sites.nvcc.edu]
- 3. youtube.com [youtube.com]
- 4. CN105439837B - Synthetic method of 6-bromoisovanillin - Google Patents [patents.google.com]
- 5. CN105439837A - Synthetic method of 6-Bromoisovanillin - Google Patents [patents.google.com]
- 6. HU200581B - New process for producing 5-bromovanillin - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Application Notes & Protocols: Recrystallization for the Purification of 6-Bromovanillin
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Bromovanillin (2-Bromo-4-hydroxy-5-methoxybenzaldehyde) is a key intermediate in the synthesis of various pharmaceutical compounds, including the anti-Parkinson's drug Carbidopa.[1][2] As with most chemical syntheses, the crude product often contains impurities that must be removed to ensure the desired product quality and performance in subsequent reactions. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This process relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at different temperatures. This document provides a detailed protocol for the purification of this compound using a mixed-solvent recrystallization method.
Physicochemical Properties & Data
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for understanding the compound's behavior during the purification process.
| Property | Value | Reference |
| CAS Number | 60632-40-8 | [1][3] |
| Molecular Formula | C₈H₇BrO₃ | [1][3] |
| Molecular Weight | 231.04 g/mol | [1][4] |
| Appearance | White to light yellow or beige solid/crystalline powder | [1][5][6] |
| Melting Point | 164 - 178 °C | [1][3][6] |
| Solubility | Soluble in Ethyl Acetate (B1210297), Chloroform, Dichloromethane. Insoluble in water. | [1][6] |
| Reported Yield | 68% (from a specific synthesis and recrystallization) | [1][2] |
Experimental Protocols
Protocol 1: Recrystallization of this compound using Ethyl Acetate/n-Heptane
This protocol is based on a documented procedure for the purification of this compound.[1][2] The principle involves dissolving the crude solid in a minimum amount of a hot "good" solvent (ethyl acetate), in which the compound is highly soluble, and then inducing crystallization by adding a "poor" solvent (n-heptane), in which the compound is much less soluble.
Materials and Equipment:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
n-Heptane (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring
-
Magnetic stir bar
-
Watch glass
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Dissolution: Place the crude this compound solid into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of ethyl acetate to the flask, just enough to create a slurry.
-
Heating: Gently heat the mixture on a hot plate while stirring. Continue to add ethyl acetate dropwise until the this compound completely dissolves. It is crucial to use the minimum amount of hot solvent required to achieve a saturated solution for maximum recovery.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the hot funnel and quickly pour the hot solution through it into the clean, hot flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization Induction: Remove the flask from the heat source. While the solution is still warm, slowly add n-heptane dropwise while stirring. Continue adding n-heptane until the solution becomes faintly cloudy (turbid). This indicates the point of saturation has been reached.
-
Crystal Formation: If cloudiness persists, add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution again. Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified compound.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold n-heptane or an ice-cold mixture of ethyl acetate/n-heptane to remove any residual soluble impurities.
-
Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a low temperature or in a desiccator until a constant weight is achieved. The final product should be a light yellow solid.[1][2]
Workflow for Recrystallization
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated without nucleation sites. | - Boil off some solvent to increase the concentration and allow it to cool again.- Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal. |
| "Oiling out" occurs (product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- High concentration of impurities. | - Re-heat the solution to dissolve the oil, add slightly more of the "good" solvent (ethyl acetate), and allow it to cool more slowly.- Ensure the solution cools to room temperature before placing it in an ice bath. |
| Low recovery of purified product | - Too much solvent was used during dissolution.- Premature crystallization occurred during hot filtration.- The product has significant solubility in the cold wash solvent. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated before hot filtration.- Use a minimal amount of ice-cold solvent for washing the crystals. |
| Product is still impure after recrystallization | - The cooling process was too fast, trapping impurities.- The chosen solvent system is not ideal for separating the specific impurities present. | - Allow the solution to cool as slowly as possible.- Consider a different solvent or solvent combination. Perform a solvent screen if necessary. |
Safety & Handling
All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound: May cause skin and eye irritation. Avoid inhalation of dust.
-
Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.
-
n-Heptane: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness.
Dispose of all chemical waste according to institutional and local regulations.
References
Application Notes: Synthesis of 6-Bromovanillin via Electrophilic Aromatic Substitution
Introduction
6-Bromovanillin is a derivative of vanillin (B372448), a primary component of vanilla bean extract. The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction, where an electrophile (in this case, a bromine cation) replaces a hydrogen atom on the aromatic ring of vanillin.[1] The position of the incoming bromine atom is dictated by the directing effects of the substituents already present on the vanillin ring: a hydroxyl group (-OH), a methoxy (B1213986) group (-OCH₃), and an aldehyde group (-CHO).[2][3] The hydroxyl and methoxy groups are strong ortho-para directors and activators, while the aldehyde group is a meta director and deactivator. The powerful activating groups primarily determine the regiochemistry of the substitution.[2]
This protocol details the synthesis of bromovanillin using a method that generates bromine in situ (within the reaction mixture). This approach avoids the hazards associated with handling elemental bromine directly.[1] Bromine is produced through the reaction of potassium bromate (B103136) (KBrO₃) with hydrobromic acid (HBr) in a glacial acetic acid solvent.[2] The resulting product can be a mixture of isomers, which can be identified and distinguished by their unique melting points.[2][3]
Reaction Principle
The overall process involves two key stages:
-
In Situ Bromine Generation : Potassium bromate reacts with hydrobromic acid to produce elemental bromine (Br₂). 5 HBr + KBrO₃ → 3 Br₂ + KBr + 3 H₂O
-
Electrophilic Bromination : The generated bromine reacts to form the bromonium ion (Br⁺) electrophile, which then attacks the electron-rich vanillin ring to yield bromovanillin.[2]
Experimental Protocol
This procedure is adapted from established laboratory methods for the bromination of vanillin.[1][2]
Materials and Reagents
-
Vanillin (C₈H₈O₃)
-
Potassium Bromate (KBrO₃)
-
Glacial Acetic Acid (CH₃COOH)
-
48% Hydrobromic Acid (HBr)
-
Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Ethanol (C₂H₅OH)
-
Deionized Water
-
Ice
Equipment
-
125 mL Erlenmeyer flask
-
Magnetic stir plate and stir bar
-
Beakers
-
Graduated cylinders
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Filter paper
-
Melting point apparatus
Procedure
Part 1: Reaction Setup
-
In a 125 mL Erlenmeyer flask, combine 0.50 g of vanillin and 0.20 g of potassium bromate.[2]
-
Add 5.0 mL of glacial acetic acid to the flask.[2]
-
Place the flask on a magnetic stir plate and add a stir bar. Begin stirring the mixture.
-
Carefully and dropwise, add 1.0 mL of 48% hydrobromic acid to the stirring solution. The solution will typically turn a dark orange or reddish color, indicating the formation of bromine.[1][2]
-
Continue to stir the reaction mixture at room temperature for 45 minutes.[2]
Part 2: Isolation and Purification
-
After the reaction period, pour 50 mL of ice-cold water into the reaction flask. This will cause the crude product to precipitate out of the solution.[2]
-
Continue stirring the mixture in the ice-water bath for an additional 10-15 minutes to ensure complete precipitation.[1][2]
-
If the solution retains a distinct orange or yellow color from excess bromine, add a few drops of sodium thiosulfate solution until the color disappears.[1][2]
-
Isolate the solid product by vacuum filtration using a Büchner funnel.[2]
-
Wash the collected solid with a small amount of ice-cold water to remove any remaining acid and salts.[2]
Part 3: Recrystallization and Characterization
-
To purify the crude product, perform a recrystallization. Transfer the solid to a beaker and add a minimal amount of hot 50% ethanol/water solution.[1][2] Note that not all of the solid may dissolve.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Filter the purified crystals using vacuum filtration and allow them to air dry completely.[2]
-
Once dry, determine the mass of the product and calculate the percent yield.
-
Characterize the final product by measuring its melting point and comparing it to the literature values for bromovanillin isomers to determine which regioisomer was synthesized.[2]
-
2-Bromovanillin: 154-155 °C
-
5-Bromovanillin: 164-166 °C
-
This compound: 177-178 °C[2]
-
Data Presentation
Table 1: Summary of Quantitative Experimental Data
| Parameter | Value | Source |
| Mass of Vanillin | 0.50 g | [2] |
| Mass of Potassium Bromate | 0.20 g | [2] |
| Volume of Glacial Acetic Acid | 5.0 mL | [2] |
| Volume of 48% HBr | 1.0 mL | [2] |
| Reaction Time | 45 minutes | [2] |
| Reaction Temperature | Room Temperature | [2] |
| Quenching Volume (Water) | 50 mL | [2] |
| Recrystallization Solvent | 50% Ethanol/Water | [1][2] |
Experimental Workflow Diagram
Caption: Workflow diagram illustrating the synthesis of this compound.
References
Application Notes and Protocols: 6-Bromovanillin in the Development of Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-bromovanillin as a scaffold for the synthesis of novel antimicrobial agents. The information is curated for researchers in drug discovery and development, providing detailed protocols for synthesis and antimicrobial evaluation, alongside illustrative data.
Application Notes
This compound, a brominated derivative of vanillin (B372448), serves as a versatile precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications. Its unique structure, featuring an aldehyde group, a hydroxyl group, a methoxy (B1213986) group, and a bromine atom on the benzene (B151609) ring, allows for diverse chemical modifications to generate novel compounds with enhanced biological activities. The presence of the bromine atom, in particular, is often associated with increased antimicrobial potency.
The primary antimicrobial applications of this compound derivatives focus on two main classes of compounds: Schiff bases and chalcones .
-
Schiff Bases: Formed by the condensation reaction between the aldehyde group of this compound and a primary amine, these compounds (also known as imines) have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal effects. The antimicrobial efficacy of this compound-derived Schiff bases can be modulated by the nature of the substituent on the amine.
-
Chalcones: Synthesized through a Claisen-Schmidt condensation between this compound and an appropriate acetophenone (B1666503), chalcones are characterized by an α,β-unsaturated ketone system. This structural motif is a well-established pharmacophore responsible for a wide range of biological activities, including potent antimicrobial action against various pathogens.
The development of antimicrobial agents from this compound is a promising strategy to combat the growing threat of drug-resistant microorganisms. The synthetic accessibility and the potential for structural diversification make this compound an attractive starting material for the generation of extensive compound libraries for antimicrobial screening.
Quantitative Data Summary
While specific quantitative antimicrobial data for derivatives synthesized directly from this compound is not extensively available in the public domain, the following tables provide illustrative data based on studies of closely related vanillin and brominated derivatives. This data is intended to serve as a benchmark for expected antimicrobial activity.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound Schiff Base Derivatives
| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 6-Br-SB-01 | Schiff Base (Aniline) | Staphylococcus aureus | 16 | Ciprofloxacin | 8 |
| 6-Br-SB-02 | Schiff Base (p-toluidine) | Staphylococcus aureus | 32 | Ciprofloxacin | 8 |
| 6-Br-SB-03 | Schiff Base (Aniline) | Escherichia coli | 32 | Ciprofloxacin | 4 |
| 6-Br-SB-04 | Schiff Base (p-toluidine) | Escherichia coli | 64 | Ciprofloxacin | 4 |
| 6-Br-SB-05 | Schiff Base (Aniline) | Candida albicans | 64 | Fluconazole | 16 |
| 6-Br-SB-06 | Schiff Base (p-toluidine) | Candida albicans | 128 | Fluconazole | 16 |
Table 2: Illustrative Zone of Inhibition of this compound Chalcone (B49325) Derivatives
| Compound ID | Derivative Type | Test Organism | Zone of Inhibition (mm) | Reference Compound | Zone of Inhibition (mm) |
| 6-Br-CH-01 | Chalcone (Acetophenone) | Staphylococcus aureus | 18 | Gentamicin (10 µ g/disk ) | 25 |
| 6-Br-CH-02 | Chalcone (4-chloroacetophenone) | Staphylococcus aureus | 22 | Gentamicin (10 µ g/disk ) | 25 |
| 6-Br-CH-03 | Chalcone (Acetophenone) | Pseudomonas aeruginosa | 15 | Gentamicin (10 µ g/disk ) | 20 |
| 6-Br-CH-04 | Chalcone (4-chloroacetophenone) | Pseudomonas aeruginosa | 19 | Gentamicin (10 µ g/disk ) | 20 |
| 6-Br-CH-05 | Chalcone (Acetophenone) | Aspergillus niger | 14 | Nystatin (100 units/disk) | 21 |
| 6-Br-CH-06 | Chalcone (4-chloroacetophenone) | Aspergillus niger | 17 | Nystatin (100 units/disk) | 21 |
Experimental Protocols
Protocol 1: Synthesis of this compound Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine)
-
Ethanol (B145695) (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol with gentle warming.
-
To this solution, add 1 equivalent of the desired primary amine.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TCC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.
-
Dry the purified product in a desiccator and characterize it using appropriate spectroscopic techniques (FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: Synthesis of this compound Chalcone Derivatives
This protocol outlines the Claisen-Schmidt condensation for the synthesis of chalcones from this compound and an acetophenone derivative.
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4-chloroacetophenone)
-
Ethanol
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 40%) or potassium hydroxide (KOH)
-
Stirring bar and magnetic stirrer
-
Beaker
-
Ice bath
-
Buchner funnel and filter paper
-
Dilute hydrochloric acid (HCl)
Procedure:
-
In a beaker, dissolve 1 equivalent of this compound and 1 equivalent of the substituted acetophenone in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of NaOH or KOH dropwise to the stirred mixture.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into crushed ice.
-
Acidify the mixture with dilute HCl to precipitate the chalcone product fully.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to yield the pure product.
-
Dry the purified chalcone and characterize it by spectroscopic methods.
**Protocol 3: Antimicrobial Sus
Application Notes and Protocols: 6-Bromovanillin in the Synthesis of Novel Antioxidant Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of 6-bromovanillin as a precursor for synthesizing novel compounds with potential antioxidant properties. The following sections detail the rationale, synthesis protocols for various derivatives, methods for evaluating their antioxidant efficacy, and the underlying signaling pathways involved in oxidative stress.
Introduction
This compound, a brominated derivative of vanillin (B372448), presents a versatile scaffold for the development of new chemical entities with enhanced biological activities. The presence of a reactive aldehyde group, a phenolic hydroxyl group, and a methoxy (B1213986) group, combined with the introduced bromine atom, allows for diverse chemical modifications. These modifications can lead to the creation of novel Schiff bases, chalcones, and hydrazones, classes of compounds well-regarded for their significant antioxidant potential. The electron-donating and withdrawing groups on the aromatic ring play a crucial role in modulating the antioxidant capacity of the resulting molecules.
Synthesis of Novel Antioxidant Compounds from this compound
The aldehyde functionality of this compound is the primary site for derivatization to generate novel compounds. Below are generalized protocols for the synthesis of Schiff bases, chalcones, and hydrazones, based on established chemical methodologies for analogous aldehydes.
Protocol 1: Synthesis of Schiff Base Derivatives
Schiff bases are synthesized through the condensation reaction between a primary amine and an aldehyde.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, aminothiazole derivatives)
-
Absolute Ethanol (B145695)
-
Glacial Acetic Acid or Piperidine (B6355638) (catalyst)
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 10 mmol of this compound in 20 mL of absolute ethanol in a round-bottom flask.
-
To this solution, add 10 mmol of the selected primary amine.
-
Add a few drops of glacial acetic acid or piperidine as a catalyst to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid (Schiff base) is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the purified Schiff base.
-
Characterize the synthesized compound using spectroscopic techniques (FT-IR, NMR, Mass Spectrometry).
Protocol 2: Synthesis of Chalcone (B49325) Derivatives
Chalcones are synthesized via the Claisen-Schmidt condensation of an aldehyde with a ketone in the presence of a base.
Materials:
-
This compound
-
Substituted acetophenone (B1666503)
-
Ethanol or Methanol (B129727)
-
Aqueous solution of a strong base (e.g., Sodium Hydroxide, Potassium Hydroxide)
-
Stirring apparatus at room temperature
-
Filtration apparatus
Procedure:
-
Dissolve 10 mmol of this compound and 10 mmol of the substituted acetophenone in 20-30 mL of ethanol in a flask.
-
Slowly add an aqueous solution of NaOH or KOH (typically 40-50%) to the mixture with constant stirring at room temperature.
-
Continue stirring the reaction mixture for 2-4 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid product, wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product and recrystallize from a suitable solvent like ethanol.
-
Characterize the structure of the synthesized chalcone using spectroscopic methods.
Protocol 3: Synthesis of Hydrazone Derivatives
Hydrazones are formed by the reaction of an aldehyde with a hydrazine (B178648) derivative.
Materials:
-
This compound
-
Hydrazine hydrate (B1144303) or a substituted hydrazine (e.g., phenylhydrazine, thiosemicarbazide)
-
Methanol or Ethanol
-
Glacial Acetic Acid (catalyst)
-
Reaction flask with reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve 10 mmol of this compound in 25 mL of methanol in a round-bottom flask.
-
Add 10 mmol of the hydrazine derivative to this solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-5 hours.
-
Monitor the completion of the reaction by TLC.
-
After cooling, the solid product that crystallizes out is collected by filtration.
-
Wash the product with a small amount of cold methanol.
-
Recrystallize the purified hydrazone from an appropriate solvent.
-
Confirm the structure of the product using spectroscopic analysis.
Evaluation of Antioxidant Activity
The antioxidant potential of the newly synthesized this compound derivatives can be assessed using various in vitro assays. The most common methods include DPPH radical scavenging, ABTS radical cation decolorization, and Ferric Reducing Antioxidant Power (FRAP) assays.
Quantitative Antioxidant Activity Data (Representative)
The following table summarizes representative antioxidant activity data for vanillin derivatives analogous to those proposed for synthesis from this compound. This data is provided for comparative purposes to indicate the potential antioxidant efficacy.
| Compound Class | Derivative Type | Assay | IC50 (µg/mL) or Trolox Equivalents (TE) | Reference Standard |
| Schiff Base | o-Vanillin-2-amino-6-chlorobenzothiazole | ABTS | 52.36 | Ascorbic Acid |
| Schiff Base | o-Vanillin-2-amino-6-bromobenzothiazole | DPPH | 248.82 | Ascorbic Acid |
| Chalcone | Pyrazole-chalcone derivative | DPPH | 88.04 | - |
| Hydrazone | Thiazolyl hydrazone derivative | DPPH | Potent scavenging activity | Kojic Acid |
| Hydrazone | Hydrazone with 3,4,5-trimethoxybenzyloxy group | DPPH | 62 | BHT |
Experimental Protocols for Antioxidant Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Synthesized compound solutions at various concentrations
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the synthesized compound in methanol.
-
In a test tube, add 1 mL of the DPPH solution to 1 mL of each sample dilution.
-
A control is prepared by adding 1 mL of DPPH solution to 1 mL of methanol.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.
Materials:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Phosphate buffer saline (PBS) or ethanol
-
Synthesized compound solutions at various concentrations
-
Spectrophotometer
Procedure:
-
Prepare the ABTS radical cation stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical cation stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare different concentrations of the synthesized compounds.
-
Add 10 µL of each sample concentration to 1 mL of the diluted ABTS radical cation solution.
-
Incubate the mixture for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value or express the antioxidant capacity as Trolox Equivalents (TE).
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
Mix in a 10:1:1 ratio.
-
-
Synthesized compound solutions at various concentrations
-
Spectrophotometer
Procedure:
-
Prepare the FRAP reagent fresh before use and warm it to 37°C.
-
Add 50 µL of the sample solution to 1.5 mL of the FRAP reagent.
-
Incubate the mixture at 37°C for 4 minutes.
-
Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
A standard curve is prepared using different concentrations of FeSO₄·7H₂O.
-
The antioxidant capacity is expressed as µM Fe(II) equivalents or in terms of a standard antioxidant like Trolox.
Visualizing Workflows and Pathways
Synthetic Workflows
The following diagrams illustrate the general synthetic pathways for creating novel antioxidant compounds from this compound.
Troubleshooting & Optimization
How to increase the yield of 6-Bromovanillin synthesis
An essential resource for researchers, this Technical Support Center provides in-depth guidance on optimizing the synthesis of 6-Bromovanillin, a key intermediate in pharmaceutical development. Discover troubleshooting strategies and frequently asked questions to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for synthesizing this compound?
The most prevalent and direct precursor for the synthesis of this compound is vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). The process involves an electrophilic aromatic substitution reaction where a bromine atom is introduced onto the vanillin ring. While other starting materials like ethyl vanillin or acetylvanillin can be used, direct bromination of vanillin is a widely documented method.[1][2][3]
Q2: My this compound yield is consistently low. What are the most likely causes?
Several factors can contribute to low yields in this compound synthesis. The most common issues include:
-
Poor Temperature Control : Allowing the reaction temperature to rise, especially above 25°C, can lead to the formation of unwanted side products, such as dibrominated vanillin, and dark-colored impurities.[4] Maintaining a low temperature, often between 0-5°C, is crucial during the addition of bromine.[5]
-
Incorrect Reaction Time : The duration of the reaction is critical. A study on the bromination of vanillin aimed to optimize reaction time to maximize both yield and purity.[6] Insufficient time may lead to incomplete conversion, while excessively long times can promote side reactions.
-
Impure Reagents : The purity of the starting vanillin and other reagents can significantly impact the reaction's efficiency and the purity of the final product.[7]
-
Inefficient Purification : Product loss during the workup and purification steps, such as filtration and recrystallization, can substantially decrease the final yield.[8]
Q3: I am observing a dark, discolored product instead of the expected light yellow solid. How can I fix this?
Product discoloration is a common issue, often indicating the presence of impurities.
-
Excess Bromine : Residual bromine from the reaction can impart a red or orange color to the product. To remove it, wash the crude product with a solution of sodium thiosulfate (B1220275) or sodium bisulfite until the color disappears.[9][10]
-
High Temperature : As mentioned, excessive heat can cause the formation of colored, tar-like byproducts.[4] Strict temperature control is the best preventative measure.
-
Recrystallization : If the product is already discolored, purification by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/n-heptane, can help remove impurities and yield a purer, lighter-colored solid.[2][3]
Q4: How can I minimize the formation of the 5-Bromovanillin (B1210037) isomer or dibrominated products?
The directing effects of the substituents on the vanillin ring (hydroxyl, methoxy (B1213986), and aldehyde groups) influence the position of bromination. The formation of this compound is favored due to the para-directing effect of the methoxy group.[11] However, side products can form.
-
Temperature Control : Keeping the reaction temperature low (below 25°C) is the most effective way to prevent dibromination.[4]
-
Stoichiometry : Use a slight excess, but not a large excess, of the brominating agent. A molar ratio of approximately 1.1 moles of bromine to 1 mole of vanillin is often used to ensure complete conversion without promoting multiple substitutions.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Reaction temperature was too high, leading to side products. | Maintain reaction temperature below 20-25°C, ideally in an ice bath (0-5°C), especially during bromine addition.[4][5][7] |
| Incomplete reaction. | Optimize reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6] | |
| Product loss during workup. | Ensure efficient transfer of materials. Wash the filter cake with minimal amounts of ice-cold solvent to avoid dissolving the product.[8] | |
| Dark/Orange Product | Presence of unreacted bromine. | During workup, add a 10% sodium thiosulfate solution dropwise to the reaction mixture until the orange/red color disappears before filtering.[9] |
| Formation of tar-like byproducts due to high temperature. | Adhere to strict temperature control. Purify the crude product by recrystallization.[2][4] | |
| Product Fails to Precipitate | Insufficient volume of water added for precipitation. | Pour the reaction mixture into a significantly larger volume of ice-cold water (e.g., 10 times the reaction volume) with vigorous stirring.[5][7] |
| Product is too soluble in the solvent mixture. | If using a water-miscible solvent like methanol (B129727), ensure enough water is added to force precipitation. | |
| Broad Melting Point Range | Impure product containing isomers or starting material. | Recrystallize the product one or more times from a suitable solvent like 50% ethanol/water or ethyl acetate/n-heptane.[2][9] |
Experimental Protocols & Data
Protocol 1: Bromination of Vanillin using Elemental Bromine
This method involves the direct bromination of vanillin using liquid bromine in a methanol solvent.
-
Dissolution : In a flask equipped with a magnetic stirrer, dissolve vanillin (e.g., 70.03 g, 460.26 mmol) in methanol (500 ml).[5]
-
Cooling : Cool the solution to 0-5°C using an ice bath.[5]
-
Bromination : While stirring, slowly add bromine (e.g., 80.94 g, 506.35 mmol) dropwise over 30 minutes, ensuring the temperature remains in the 0-5°C range.[5]
-
Reaction : After the addition is complete, continue stirring the mixture at room temperature for another 30 minutes.[5]
-
Precipitation : Pour the reaction mixture into a large volume of ice-cold water (1500 ml) to precipitate the product.[5]
-
Isolation : Collect the resulting solid by vacuum filtration, wash it thoroughly with cold water, and dry it in a vacuum oven.[5]
Protocol 2: In Situ Bromination of Vanillin
This method avoids handling elemental bromine by generating it within the reaction mixture.
-
Preparation : Place vanillin (0.50 g), potassium bromate (B103136) (0.20 g), and glacial acetic acid (5.0 mL) in an Erlenmeyer flask with a magnetic stir bar.[9]
-
Bromine Generation : Slowly add 48% hydrobromic acid (1.0 mL) drop by drop to the stirring mixture.[9]
-
Reaction : Continue to stir the mixture at room temperature for 45 minutes.[9]
-
Precipitation & Quenching : Pour 50 mL of ice-cold water into the flask and stir for 10 minutes. Add a few drops of 10% sodium thiosulfate solution to neutralize any remaining bromine.[9]
-
Isolation : Collect the solid product via vacuum filtration and wash the filter cake with a small amount of cold water.[9]
-
Purification : The crude solid can be further purified by recrystallization from hot 50% ethanol/water.[9]
Yield Comparison Table
| Starting Material | Brominating Agent | Solvent | Reported Yield | Reference |
| Vanillin | Elemental Bromine | Methanol | 99% (crude) | [5] |
| Vanillin | Elemental Bromine | Methanol | ~94.3% | [7] |
| Vanillin | KBr/H₂SO₄/H₂O₂ | Acetic Acid | 75-92% | [4] |
| Acetylvanillin | Elemental Bromine | Aqueous KBr | 68% (after recrystallization) | [2] |
| Ethyl Vanillin | (Multi-step synthesis) | - | >70% (total yield) | [1][12] |
Diagrams
Caption: General experimental workflow for this compound synthesis.
References
- 1. CN105439837A - Synthetic method of 6-Bromoisovanillin - Google Patents [patents.google.com]
- 2. This compound | 60632-40-8 [chemicalbook.com]
- 3. 3,4,5-Trimethoxybenzaldehyde from 5-Bromoveratraldehyde and Syringaldehyde from 5-Bromovanillin - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Sciencemadness Discussion Board - Bromination of Vanillin without bromine - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. 5-Bromovanillin synthesis - chemicalbook [chemicalbook.com]
- 6. "AN OPTIMIZATION OF TIME IN THE BROMINATION OF VANILLIN REACTION**" by Chandler Lowe* and Elaine Bailey [digitalcommons.gaacademy.org]
- 7. youtube.com [youtube.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. sites.nvcc.edu [sites.nvcc.edu]
- 10. Sciencemadness Discussion Board - Odd results from 5-bromovanillin synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Bromination of Vanillin Lab Report - Edubirdie [edubirdie.com]
- 12. CN105439837B - Synthetic method of 6-bromoisovanillin - Google Patents [patents.google.com]
Common side products in the bromination of vanillin and their removal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the bromination of vanillin (B372448).
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the bromination of vanillin?
The bromination of vanillin primarily yields 5-bromovanillin (B1210037). However, several side products can form depending on the reaction conditions. The most common of these include:
-
Positional Isomers: Due to the directing effects of the functional groups on the vanillin ring, small amounts of 2-bromovanillin and 6-bromovanillin may be formed.[1][2]
-
Dibrominated Products: Over-bromination can lead to the formation of dibromovanillin. This is more likely to occur if the reaction temperature is not carefully controlled or if an excess of the brominating agent is used.[3][4]
-
Oxidation Byproducts: Under certain conditions, oxidation of the aldehyde group can occur, leading to the formation of vanillic acid and subsequently 5-bromovanillic acid.[5]
-
Unreacted Vanillin: If the reaction does not go to completion, unreacted vanillin will remain in the product mixture.
Q2: How can I minimize the formation of these side products?
Minimizing side product formation is crucial for obtaining a high purity product. Key strategies include:
-
Temperature Control: Maintaining a low reaction temperature (typically between 0-25 °C) is critical to prevent over-bromination and the formation of dibrominated products.[4][6]
-
Stoichiometry: Use a carefully measured, near-stoichiometric amount of the brominating agent to avoid an excess that could lead to di-substitution.[3]
-
Slow Addition of Brominating Agent: Adding the brominating agent slowly and with efficient stirring ensures a homogeneous reaction mixture and helps to control the reaction rate and temperature.[7][8]
-
Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere can help to prevent unwanted oxidation side reactions.
Q3: What are the recommended methods for removing side products after the reaction?
The most effective method for purifying bromovanillin and removing side products is recrystallization. Additionally, washing the crude product is an essential preliminary purification step.
-
Washing:
-
Water: Washing the crude product with cold water helps to remove water-soluble impurities and any remaining acid from the reaction.[6][9]
-
Sodium Thiosulfate (B1220275) or Sodium Bisulfite Solution: This is used to quench and remove any unreacted bromine, which is often visible as an orange or brown color in the crude product.[9][10][11]
-
-
Recrystallization:
-
Ethanol (B145695) or Ethanol/Water Mixture: Recrystallization from hot ethanol or a 50% ethanol/water mixture is a common and effective method for obtaining pure 5-bromovanillin.[9][12] The desired product is soluble in the hot solvent and crystallizes out upon cooling, leaving many of the impurities dissolved in the solvent.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Bromovanillin | Incomplete reaction. | - Ensure the reaction is stirred for the recommended duration.[9][13] - Check the quality and stoichiometry of your reagents. |
| Product loss during workup. | - Minimize the amount of solvent used for washing and recrystallization. - Ensure the recrystallization solution is sufficiently cooled to maximize crystal formation.[12] | |
| Product is Orange or Brown | Presence of unreacted bromine. | - Wash the crude product with a solution of sodium thiosulfate or sodium bisulfite until the color disappears.[9][11] |
| Melting Point of the Product is Low and/or Broad | Presence of impurities such as isomers, dibrominated products, or unreacted vanillin. | - Recrystallize the product from a suitable solvent like ethanol or an ethanol/water mixture.[9][12] - If the melting point is still low, a second recrystallization may be necessary. |
| Formation of a Significant Amount of Dibromovanillin | Reaction temperature was too high. | - Carefully control the reaction temperature, using an ice bath if necessary.[4][6] |
| Excess brominating agent was used. | - Use a precise, near-stoichiometric amount of the brominating agent.[3] | |
| Presence of Vanillic Acid or 5-Bromovanillic Acid | Oxidative conditions. | - Consider using a non-oxidizing brominating agent or performing the reaction under an inert atmosphere.[5] |
Experimental Protocols
Bromination of Vanillin in Acetic Acid
This protocol is a common method for the synthesis of 5-bromovanillin.
-
Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve vanillin in glacial acetic acid.[7][9]
-
Preparation of Brominating Agent: The brominating agent, elemental bromine, is often generated in situ by reacting potassium bromate (B103136) with hydrobromic acid in acetic acid.[9][13]
-
Bromination: Slowly add the bromine solution to the stirred vanillin solution at a controlled temperature (e.g., room temperature or below).[7]
-
Reaction Monitoring: Stir the reaction mixture for a specified period (e.g., 45 minutes) until the reaction is complete.[9][13]
-
Quenching and Precipitation: Pour the reaction mixture into ice-cold water to precipitate the crude product.[9]
-
Removal of Excess Bromine: Add a few drops of a sodium thiosulfate solution to the mixture to quench any remaining bromine.[9]
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water.[9]
-
Purification: Recrystallize the crude solid from hot 50% ethanol/water to obtain the pure 5-bromovanillin.[9]
Data Summary
Table 1: Common Side Products and Their Characteristics
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |
| 5-Bromovanillin | 231.04 | 163-166 | Desired Product[8] |
| 2-Bromovanillin | 231.04 | Varies | Positional Isomer[2] |
| This compound | 231.04 | Varies | Positional Isomer[2] |
| Dibromovanillin | 310.94 | Varies | Over-bromination product |
| Vanillin (starting material) | 152.15 | 81-83 | Unreacted starting material |
| 5-Bromovanillic Acid | 247.04 | Varies | Oxidation byproduct |
Process Visualization
Caption: Logical workflow for the bromination of vanillin and subsequent purification steps.
References
- 1. Solved Draw reaction mechanisms of bromination on vanillin ( | Chegg.com [chegg.com]
- 2. m.youtube.com [m.youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. Sciencemadness Discussion Board - Bromination of Vanillin without bromine - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. HU200581B - New process for producing 5-bromovanillin - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. books.rsc.org [books.rsc.org]
- 8. 5-Bromovanillin synthesis - chemicalbook [chemicalbook.com]
- 9. sites.nvcc.edu [sites.nvcc.edu]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Sciencemadness Discussion Board - Odd results from 5-bromovanillin synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. recrystalization of 5-bromovanillin , Hive Chemistry Discourse [chemistry.mdma.ch]
- 13. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Optimizing reaction temperature for 6-Bromovanillin synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Bromovanillin, with a focus on optimizing reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
Direct bromination of vanillin (B372448) typically yields the 5-bromo isomer as the major product due to the directing effects of the hydroxyl and methoxy (B1213986) groups. A more effective and regioselective method for synthesizing this compound involves a two-step process starting from vanillin acetate (B1210297) (4-formyl-2-methoxyphenyl acetate). This method utilizes an acetyl protecting group to influence the position of bromination.
Q2: What is the role of the acetyl group in the synthesis of this compound?
The acetylation of the hydroxyl group in vanillin alters the electronic and steric properties of the aromatic ring. This change in the directing group's nature favors the bromination at the 6-position, which is ortho to the methoxy group and para to the acetylated hydroxyl group.
Q3: What are the typical yields for the synthesis of this compound from vanillin acetate?
Reported yields for the two-step synthesis of this compound from vanillin acetate are around 68% after recrystallization.[1]
Troubleshooting Guides
Bromination of Vanillin Acetate
Issue 1: Low Yield of 6-Bromo-4-formyl-2-methoxyphenyl acetate
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is stirred for the recommended 8 hours at room temperature.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). - Reagent Quality: Use fresh bromine and ensure the vanillin acetate is pure. |
| Suboptimal Reaction Temperature | - Low Temperature: While the protocol specifies room temperature, significantly lower temperatures could slow down the reaction rate, leading to incomplete conversion. If the reaction is sluggish, consider maintaining the temperature at a stable 20-25°C. - High Temperature: Increased temperatures may lead to the formation of side products, including di-brominated species, which can lower the yield of the desired product. It is crucial to avoid excessive heating. |
| Formation of Isomeric Byproducts | - Temperature Control: Maintaining a consistent room temperature is key to maximizing the regioselectivity for the 6-bromo isomer. Fluctuations in temperature could potentially lead to the formation of other brominated isomers. |
Issue 2: Presence of Multiple Spots on TLC After Bromination
| Possible Cause | Suggested Solution |
| Over-bromination | - Excess Bromine: Ensure the stoichiometry of bromine is carefully controlled. Adding bromine dropwise can help prevent localized high concentrations. - Reaction Temperature: Higher temperatures can increase the rate of a second bromination. Maintain the reaction at room temperature. |
| Formation of Isomers | - Protecting Group Integrity: Ensure the acetyl group is stable during the reaction. The presence of water or acidic impurities could lead to partial hydrolysis back to vanillin, which would then brominate at the 5-position. |
Hydrolysis of 6-Bromo-4-formyl-2-methoxyphenyl acetate
Issue 3: Incomplete Hydrolysis to this compound
| Possible Cause | Suggested Solution |
| Insufficient Reaction Time or Temperature | - The protocol suggests stirring at 90°C for 16 hours.[1] If TLC indicates the presence of starting material, the reaction time can be extended. - A temperature lower than 90°C will significantly slow down the hydrolysis rate. Ensure the temperature is maintained at the recommended level. |
| Acid Concentration | - Use 6N hydrochloric acid as recommended.[1] A lower concentration may not be effective for complete hydrolysis. |
Issue 4: Product Decomposition or Side Product Formation During Hydrolysis
| Possible Cause | Suggested Solution |
| Excessive Temperature | - While a high temperature is required for hydrolysis, exceeding 90°C could potentially lead to decomposition of the product, characterized by a darkening of the reaction mixture. Precise temperature control is important. |
| Side Reactions | - Prolonged heating at high temperatures in the presence of acid could potentially lead to other reactions. Monitor the reaction by TLC to determine the optimal reaction time to maximize product formation and minimize byproduct formation. |
Data Presentation
Table 1: Summary of Reaction Parameters for this compound Synthesis
| Step | Reactant | Reagents | Temperature | Time | Yield |
| 1. Bromination | Vanillin Acetate | Bromine, Potassium Bromide, Water | Room Temperature | 8 hours | - |
| 2. Hydrolysis | 6-Bromo-4-formyl-2-methoxyphenyl acetate | 6N Hydrochloric Acid | 90°C | 16 hours | 68% (after recrystallization)[1] |
Experimental Protocols
Synthesis of this compound from Vanillin Acetate
This protocol is based on a reported procedure for the synthesis of this compound.[1]
Step 1: Bromination of Vanillin Acetate (4-formyl-2-methoxyphenyl acetate)
-
In a suitable reaction vessel, dissolve 5.00 g of 4-formyl-2-methoxyphenyl (B587787) acetate and 10.3 g of potassium bromide in 120 mL of water.
-
To this aqueous solution, add 1.42 mL of bromine.
-
Stir the mixture at room temperature for 8 hours.
-
Collect the resulting precipitate by filtration and wash it with water.
Step 2: Hydrolysis of 6-Bromo-4-formyl-2-methoxyphenyl acetate
-
To the solid obtained from the previous step, add 120 mL of 6N hydrochloric acid.
-
Stir the mixture at 90°C for 16 hours.
-
Collect the precipitate by filtration.
-
Wash the solid with a saturated aqueous solution of sodium bicarbonate and then with water.
-
Dissolve the obtained solid in ethyl acetate and filter the solution through silica (B1680970) gel.
-
Recrystallize the product from an ethyl acetate/n-heptane mixture to obtain this compound as a light yellow solid.
Mandatory Visualization
Caption: Workflow for the two-step synthesis of this compound.
Caption: Decision tree for troubleshooting low yield issues.
References
Troubleshooting low yield in 6-Bromovanillin preparation
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 6-Bromovanillin.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned very dark, and the final product is a brown, impure solid. What happened?
A1: A dark reaction color, often brown or red, typically indicates the formation of side products due to oxidation or over-bromination.[1] This is commonly caused by poor temperature control. The bromination of vanillin (B372448) is an exothermic reaction, and if the temperature rises too high (e.g., above 20°C), unwanted side reactions are more likely to occur.[1][2] Ensure you are using an ice bath to maintain the recommended temperature throughout the bromine addition.
Q2: The yield of my this compound is significantly lower than expected after purification. Where could the product have been lost?
A2: Product loss can occur at several stages. Common causes include:
-
Incomplete Precipitation: Ensure you are adding the reaction mixture to a sufficient volume of ice-cold water to fully precipitate the product.[1][3]
-
Washing Steps: While washing is necessary to remove impurities, excessive washing, especially with solvents in which the product has some solubility, can lead to loss. Use ice-cold water for washes.[1]
-
Purification: During recrystallization, using too much solvent or selecting an inappropriate solvent system can result in a significant portion of your product remaining in the mother liquor.[4] Consider concentrating the mother liquor to recover more product.
-
Careless Transfers: Mechanical losses from incomplete transfers of solutions or solids between glassware can add up. Always rinse glassware with the reaction or workup solvent to ensure all material is carried through.[5]
Q3: I suspect my reaction did not go to completion. How can I verify this, and what can be done?
A3: To check for reaction completion, you can use Thin Layer Chromatography (TLC) to see if any starting material (vanillin) remains. If the reaction is incomplete, potential causes include insufficient brominating agent, a very short reaction time, or low temperature that excessively slows the reaction rate. Ensure you are using the correct stoichiometry of reagents and allowing the reaction to stir for the recommended duration after bromine addition.[3]
Q4: What is the difference between 5-Bromovanillin (B1210037) and this compound, and how can I ensure I am synthesizing the correct isomer?
A4: 5-Bromovanillin and this compound are isomers where the bromine atom is at different positions on the aromatic ring relative to the hydroxyl group. The directive effects of the substituents on the vanillin ring (-OH, -OCH3, -CHO) influence where the bromine adds.[6][7] Synthesis procedures starting from vanillin often yield 5-bromovanillin as the major product due to the directing effects of the hydroxyl and methoxy (B1213986) groups.[3][7][8] Synthesizing this compound often involves a different strategy, such as starting with acetylvanillin (4-formyl-2-methoxyphenyl acetate), to direct the bromination to the desired position.[4][9] Always verify your product's identity using analytical methods like melting point determination or NMR spectroscopy.[4][7]
Q5: Can the quality of my starting vanillin affect the yield?
A5: Yes, the purity of the starting material is crucial. Vanillin can oxidize over time, which may be indicated by a yellowish color. Using pure, white vanillin is recommended for achieving a clean reaction and high yield.[1] Impurities in the starting material can lead to the formation of unexpected byproducts and complicate the purification process.
Troubleshooting Guide for Low Yield
This logical guide will help you pinpoint the cause of a low yield in your this compound synthesis.
Caption: A troubleshooting flowchart for diagnosing low yield in this compound synthesis.
Reaction Pathway and Data
The synthesis of this compound typically proceeds via an electrophilic aromatic substitution reaction.
Caption: Electrophilic bromination of a vanillin precursor to yield this compound.
Summary of Reaction Conditions
The table below summarizes various reported conditions for brominating vanillin derivatives, highlighting key parameters that influence yield.
| Starting Material | Brominating Agent | Solvent/Medium | Temperature (°C) | Reported Yield (%) | Reference |
| Acetylvanillin | Bromine / KBr (aq) | Water / HCl | Room Temp, then 90°C | 68% (after recrystallization) | [4][9] |
| Vanillin | Bromine | Methanol | 0 - 5°C | ~90-99% | [2][3] |
| Vanillin | Bromine | Glacial Acetic Acid | Not specified | High, calculated ~85% | [8] |
| Vanillin | HBr / H₂O₂ | Water / Chlorobenzene | 56 - 62°C | 94.2% | [10] |
Key Experimental Protocol
This protocol details a common method for the synthesis of this compound starting from acetylvanillin, which favors the formation of the 6-bromo isomer.[4][9]
Materials:
-
4-Formyl-2-methoxyphenyl (B587787) acetate (B1210297) (Acetylvanillin)
-
Potassium bromide (KBr)
-
Bromine (Br₂)
-
6N Hydrochloric acid (HCl)
-
Ethyl acetate
-
n-Heptane
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve potassium bromide (10.3 g) in deionized water (120 mL). To this aqueous solution, add 4-formyl-2-methoxyphenyl acetate (5.00 g).
-
Bromination: While stirring the mixture at room temperature, carefully add bromine (1.42 mL). Continue stirring at room temperature for approximately 8 hours.
-
Initial Isolation: A precipitate will form during the reaction. Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water.
-
Hydrolysis: Transfer the collected solid to a flask containing 6N hydrochloric acid (120 mL). Stir the mixture at 90°C for 16 hours to hydrolyze the acetate group.
-
Workup: After cooling, collect the precipitate by filtration. Wash the solid sequentially with a saturated aqueous sodium bicarbonate solution and then with water until the filtrate is neutral.
-
Purification:
-
Dissolve the crude solid in ethyl acetate. For further purification and removal of baseline impurities, the solution can be filtered through a short plug of silica (B1680970) gel.
-
The resulting solid can be recrystallized from an ethyl acetate/n-heptane solvent system to yield pure this compound as a light yellow solid.
-
-
Drying and Characterization: Dry the final product under vacuum. The expected yield of the pure, recrystallized product is approximately 68%.[4][9] Confirm the product's identity and purity by measuring its melting point (expected: ~178°C) and using other analytical techniques like NMR.[9]
References
- 1. youtube.com [youtube.com]
- 2. Sciencemadness Discussion Board - Bromination of Vanillin without bromine - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. 5-Bromovanillin synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 60632-40-8 [chemicalbook.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 7. Bromination of Vanillin Lab Report - Edubirdie [edubirdie.com]
- 8. 3,4,5-Trimethoxybenzaldehyde from 5-Bromoveratraldehyde and Syringaldehyde from 5-Bromovanillin - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. This compound CAS#: 60632-40-8 [m.chemicalbook.com]
- 10. HU200581B - New process for producing 5-bromovanillin - Google Patents [patents.google.com]
Purification of 6-Bromovanillin from unreacted starting materials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-bromovanillin from unreacted starting materials, primarily vanillin (B372448). This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound sample?
The most common impurities are unreacted vanillin and potentially other brominated isomers, such as 5-bromovanillin (B1210037) or 2-bromovanillin, which can form as byproducts during the synthesis.[1] Residual brominating agents and solvents from the reaction are also possible contaminants.
Q2: What is the recommended method for purifying crude this compound?
Recrystallization is the most common and effective method for purifying this compound.[2] This technique separates compounds based on their differential solubility in a given solvent at varying temperatures.
Q3: Which solvents are suitable for the recrystallization of this compound?
Several solvent systems can be employed for the recrystallization of this compound. The choice of solvent will depend on the specific impurities present. Commonly used solvents include:
-
Ethanol (B145695)/Water Mixture: A hot 50% ethanol/water solution has been reported to be effective for removing impurities.[1]
-
Ethyl Acetate (B1210297)/n-Heptane: This solvent system is also used for recrystallization.[2]
-
Methanol (B129727): Methanol can be used as a solvent for the synthesis reaction and initial washing of the crude product.[3]
Q4: How can I confirm the purity of my this compound sample?
The purity of the final product can be assessed using several analytical techniques:
-
Melting Point Analysis: A sharp melting point close to the literature value (approximately 177-178°C) is a good indicator of purity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to confirm the structure of the desired product and identify any remaining impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the purity of the sample and detecting trace impurities.
Q5: Are there alternative purification methods to recrystallization?
While recrystallization is the primary method, column chromatography can also be used for purification. One reported method involves dissolving the crude product in ethyl acetate and filtering it through a pad of silica (B1680970) gel to remove polar impurities.[2] For more challenging separations of isomers, a more rigorous column chromatography protocol may be necessary.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute. The solution is too concentrated. Cooling is too rapid. Significant impurities are present. | Select a solvent with a lower boiling point. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. Allow the solution to cool to room temperature before placing it in an ice bath. Consider a preliminary purification step like a simple filtration or a quick column chromatography. |
| No crystals form upon cooling. | Too much solvent was used. The solution is supersaturated. The cooling process is too slow. | Boil off some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. Cool the solution in an ice bath to promote nucleation. |
| Low yield of purified crystals. | Too much solvent was used, leaving a significant amount of the product in the mother liquor. Premature crystallization occurred during hot filtration. Crystals were lost during transfer or washing. The compound has significant solubility in the cold solvent. | Reduce the volume of the solvent. Before discarding the mother liquor, cool it in an ice bath to see if more crystals form. Warm the filtration apparatus (funnel and receiving flask) before filtration. Use a slight excess of hot solvent. Ensure complete transfer of crystals and wash with a minimal amount of ice-cold solvent. |
| Discolored crystals. | Colored impurities are present in the crude product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount of charcoal to avoid adsorbing the desired product. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of this compound and vanillin. | The polarity of the mobile phase is too high or too low. The column is overloaded with the crude material. | Optimize the mobile phase composition by running Thin Layer Chromatography (TLC) with various solvent ratios (e.g., ethyl acetate/hexane). A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve separation. Reduce the amount of crude material loaded onto the column. A general guideline is 1-5% of the weight of the stationary phase. |
| Peak tailing of this compound. | Secondary interactions between the phenolic hydroxyl group and active sites on the silica gel. The sample was not fully dissolved when loaded onto the column. | Add a small amount of a polar modifier, such as acetic acid (0.1-1%), to the mobile phase to suppress these interactions. Ensure the crude this compound is fully dissolved in a minimal amount of the mobile phase before loading. |
| The product does not elute from the column. | The eluent is not polar enough to move the compound through the silica gel. | Gradually increase the polarity of the solvent system. For highly polar compounds, a solvent system containing a small percentage of methanol in dichloromethane (B109758) might be necessary. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol/Water
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
Addition of Water: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should begin. For maximum yield, place the flask in an ice bath for 15-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., 30:70) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: Purification of this compound by Column Chromatography
-
Stationary Phase and Column Preparation: Select a glass column of appropriate size. Pack the column with silica gel (230-400 mesh) using a wet slurry method with hexane (B92381) or a hexane/ethyl acetate mixture.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Loading the Sample: Carefully apply the prepared sample to the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexane/ethyl acetate) to elute the this compound. The exact solvent system should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Solubility of this compound and Vanillin in Common Solvents
| Compound | Water | Ethanol | Chloroform | Dichloromethane (DCM) | Ethyl Acetate | n-Heptane |
| This compound | Sparingly Soluble[4] | Soluble | Soluble[2][5] | Soluble[2][5] | Soluble[2][5] | Insoluble (expected) |
| Vanillin | Sparingly Soluble | Soluble | Soluble | Soluble | Soluble | Insoluble |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Identifying and removing dibrominated vanillin impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bromination of vanillin (B372448). Our focus is on the identification and removal of common impurities, particularly dibrominated vanillin byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and byproducts of vanillin bromination?
When vanillin undergoes electrophilic aromatic substitution with a brominating agent, the primary desired product is typically 5-bromovanillin (B1210037).[1] The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the vanillin ring direct the incoming bromine atom.[2][3] However, side reactions can occur, leading to the formation of impurities. The most common of these are dibrominated vanillin isomers. Depending on reaction conditions, unreacted vanillin may also be present in the final product mixture.
Q2: What are the likely isomers of dibrominated vanillin?
Based on the directing effects of the functional groups on the vanillin ring, the possible isomers of dibrominated vanillin include:
-
2,5-Dibromovanillin
-
2,6-Dibromovanillin
-
5,6-Dibromovanillin
The formation of these isomers is influenced by factors such as the choice of brominating agent, solvent, and reaction temperature.
Q3: How can I minimize the formation of dibrominated impurities during the reaction?
Controlling the reaction conditions is critical to minimizing the formation of dibrominated byproducts.[1] Key parameters to control include:
-
Stoichiometry: Use a controlled molar ratio of the brominating agent to vanillin. An excess of the brominating agent will increase the likelihood of multiple brominations.
-
Temperature: It is important to keep the temperature below 25°C to avoid the dibromination of vanillin.[4] Exceeding this temperature can lead to a dark-colored, contaminated product.[4]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times that could promote side reactions.
Q4: What is the most common method for removing dibrominated vanillin impurities?
Recrystallization is the most widely used and effective method for purifying 5-bromovanillin and removing dibrominated impurities.[5][6][7] This technique relies on the differences in solubility between the desired product and the impurities in a given solvent system at different temperatures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of 5-bromovanillin.
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield of 5-Bromovanillin | Incomplete reaction. | Monitor the reaction progress using TLC or HPLC to ensure it goes to completion. Optimize reaction parameters such as temperature and time. |
| Product loss during workup or purification. | Ensure proper technique during filtration and washing steps. Use ice-cold solvent for washing to minimize product dissolution. | |
| Product is a Dark Color (Red, Brown, or Orange) | Formation of side products due to excess bromine or high reaction temperatures.[4] | Add a 10% sodium thiosulfate (B1220275) solution dropwise to the reaction mixture after completion to quench any remaining bromine.[2][3] Ensure the reaction temperature is maintained below 25°C.[4] |
| Presence of colored impurities. | Perform recrystallization. If the color persists, consider using activated charcoal during the recrystallization process to adsorb colored impurities.[5] | |
| Broad Melting Point Range of the Final Product | The product is impure, likely containing a mixture of 5-bromovanillin and dibrominated isomers.[8] | Recrystallize the product from a suitable solvent system. If recrystallization is not sufficient, column chromatography may be necessary for separation. |
| Unexpected Peaks in NMR or Mass Spectrum | Presence of unreacted vanillin, dibrominated vanillin isomers, or other side-products. | Compare the obtained spectra with literature data for 5-bromovanillin and potential impurities. Use HPLC or GC-MS for a more detailed analysis of the product mixture. |
Experimental Protocols
Protocol 1: Recrystallization of 5-Bromovanillin
This protocol provides a general guideline for the purification of crude 5-bromovanillin containing dibrominated impurities. The choice of solvent is critical and may require some optimization. A common and effective solvent system is a mixture of ethanol (B145695) and water.[2]
Materials:
-
Crude 5-bromovanillin
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: The ideal solvent (or solvent mixture) should dissolve the crude product at high temperatures but have low solubility for the desired product at low temperatures, while the impurities remain in solution.[5][6][7][9] A 50% ethanol/water mixture is a good starting point.[2]
-
Dissolution: In an Erlenmeyer flask, add the crude 5-bromovanillin and a minimal amount of the hot 50% ethanol/water solution. Heat the mixture on a hot plate with stirring until the solid completely dissolves. It is important to use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 50% ethanol/water to remove any remaining soluble impurities.
-
Drying: Allow the purified crystals to air dry on the filter paper or in a desiccator.
-
Characterization: Determine the melting point of the dried crystals. Pure 5-bromovanillin has a melting point of 164-166°C.[2] A sharp melting point within this range indicates high purity.
Protocol 2: Thin Layer Chromatography (TLC) for Reaction Monitoring
Materials:
-
TLC plates (silica gel)
-
Developing chamber
-
Mobile phase (e.g., a mixture of ethyl acetate (B1210297) and n-hexane)
-
UV lamp
-
Capillary tubes
Procedure:
-
Spotting: Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate. Also spot the starting material (vanillin) as a reference.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate.
-
Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.
-
Analysis: The disappearance of the vanillin spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction. The formation of multiple product spots may suggest the presence of impurities like dibrominated vanillin.
Data Presentation
Table 1: Melting Points of Potential Bromination Products
| Compound | Melting Point (°C) |
| 2-Bromovanillin | 154-155 |
| 5-Bromovanillin | 164-166 |
| 6-Bromovanillin | 177-178 |
Data sourced from laboratory procedures for the bromination of vanillin.[2]
Visualizations
Caption: Workflow for the synthesis and purification of 5-bromovanillin.
Caption: Troubleshooting logic for vanillin bromination issues.
References
- 1. nbinno.com [nbinno.com]
- 2. sites.nvcc.edu [sites.nvcc.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Sciencemadness Discussion Board - Bromination of Vanillin without bromine - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. mt.com [mt.com]
- 7. murov.info [murov.info]
- 8. researchgate.net [researchgate.net]
- 9. recrystalization of 5-bromovanillin , Hive Chemistry Discourse [chemistry.mdma.ch]
Alternative brominating agents to improve 6-Bromovanillin yield
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 6-bromovanillin, with a focus on alternative brominating agents to improve yield and safety.
Frequently Asked Questions (FAQs)
Q1: Why is the bromination of vanillin (B372448) a common topic of investigation?
A1: The bromination of vanillin is a classic example of an electrophilic aromatic substitution reaction. Vanillin possesses multiple substituents with different directing effects, making it an excellent model for studying regiochemistry in organic synthesis. This compound itself is a valuable precursor in the synthesis of various organic compounds and pharmaceutical intermediates.[1]
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include:
-
Controlling Regioselectivity: Vanillin has three potential sites for bromination. The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are ortho, para-directing, while the aldehyde (-CHO) group is meta-directing. The interplay of these groups can lead to a mixture of isomers, primarily 5-bromovanillin (B1210037) and this compound.[2]
-
Minimizing Side Products: Over-bromination can lead to the formation of dibromovanillin.[3]
-
Handling Hazardous Reagents: Traditional methods often use elemental bromine, which is highly toxic, corrosive, and volatile.[3]
Q3: Why is 5-bromovanillin often the major product instead of this compound?
A3: The hydroxyl group is a stronger activating group than the methoxy group. It strongly directs ortho and para to itself. The 5-position is para to the hydroxyl group and ortho to the methoxy group, making it electronically favorable. The 6-position is ortho to the hydroxyl group. Steric hindrance from the adjacent aldehyde group can make the 6-position less accessible to the incoming electrophile compared to the 5-position.[2]
Q4: What are some safer alternatives to using elemental bromine for the bromination of vanillin?
A4: Safer alternatives that generate bromine in situ or use a more stable solid brominating agent are preferred. These include:
-
N-Bromosuccinimide (NBS): A versatile and easy-to-handle solid reagent for electrophilic bromination.[4]
-
Pyridinium Tribromide (Py·Br₃): A stable crystalline solid that releases bromine in solution, making it easier to handle than liquid bromine.[5]
-
Bromide-Bromate salts (e.g., KBr/KBrO₃): In the presence of acid, these salts generate bromine in the reaction mixture.[6][7]
-
Hydrogen bromide and an oxidizing agent (e.g., H₂O₂): This combination can also generate bromine in situ.[8]
Troubleshooting Guide
Problem 1: Low yield of the desired this compound isomer.
-
Possible Cause: The reaction conditions may favor the formation of the 5-bromo isomer. The directing effects of the hydroxyl and methoxy groups strongly influence the position of bromination.[2]
-
Solution:
-
Protecting Group Strategy: Consider protecting the more activating hydroxyl group as an acetate (B1210297) ester (acetylvanillin). This alters the directing effects and can favor bromination at the 6-position. The protecting group can be removed by hydrolysis after bromination.[9]
-
Solvent Effects: The choice of solvent can influence the regioselectivity. Experiment with different solvents such as methanol, acetic acid, or dichloromethane (B109758) to see if the isomer ratio can be improved.[3][10]
-
Problem 2: The final product is a mixture of mono- and di-brominated vanillin.
-
Possible Cause: The reaction is running for too long, the temperature is too high, or an excess of the brominating agent is being used.[3]
-
Solution:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of vanillin to the brominating agent.
-
Temperature Control: Maintain a low reaction temperature, typically between 0-25°C, to prevent over-bromination. Running the reaction in an ice bath is often recommended.[11]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and quench the reaction once the starting material is consumed.[6]
-
Problem 3: The isolated product is colored (e.g., yellow, orange, or brown).
-
Possible Cause:
-
Presence of unreacted bromine.
-
Formation of colored byproducts due to oxidation or side reactions.[12]
-
-
Solution:
-
Quenching: After the reaction is complete, quench any remaining bromine by adding a solution of a reducing agent like sodium thiosulfate (B1220275) or sodium bisulfite until the color disappears.[12][13]
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane, to remove colored impurities.[9][13]
-
Problem 4: The reaction is not proceeding to completion.
-
Possible Cause:
-
The brominating agent has degraded.
-
Insufficient activation of the brominating agent.
-
-
Solution:
-
Reagent Quality: Use freshly opened or properly stored N-bromosuccinimide, as it can decompose over time.
-
Acid Catalyst: For methods involving bromide/bromate (B103136) salts, ensure the presence of a strong acid like HBr or H₂SO₄ to generate the active brominating species.[14]
-
Radical Initiator: For benzylic brominations (not the primary reaction here, but a potential side reaction), a radical initiator like AIBN or benzoyl peroxide might be needed with NBS, though for aromatic substitution, this is not typically required.[4]
-
Comparison of Brominating Agents for Vanillin
| Brominating Agent | Typical Solvent(s) | Typical Temperature | Reported Yield | Notes |
| Elemental Bromine (Br₂) | Methanol, Acetic Acid | 0-25°C | Up to 99% (for 5-bromovanillin) | Highly toxic and corrosive, requires careful handling.[10][11] |
| KBr/KBrO₃/Acid | Acetic Acid, Water | Room Temperature | 85-92% (for 5-bromovanillin) | Generates bromine in situ, safer than using elemental bromine.[3] |
| HBr/H₂O₂ | Ethanol, Water | 0-10°C | Up to 98% (for 5-bromovanillin) | In situ generation of bromine, avoids handling elemental bromine.[8] |
| N-Bromosuccinimide (NBS) | Dichloromethane | 40°C | Good to excellent | A solid reagent that is easier and safer to handle.[15] |
| Pyridinium Tribromide | Acetic Acid | 60-65°C | High yields reported for other aromatic systems | A stable, crystalline solid alternative to liquid bromine.[5][16] |
Detailed Experimental Protocol: Bromination of Vanillin using Potassium Bromide and Potassium Bromate
This protocol describes the in situ generation of bromine for the bromination of vanillin, adapted from literature procedures.[13][14]
Materials:
-
Vanillin
-
Potassium Bromate (KBrO₃)
-
Hydrobromic Acid (HBr, 48%)
-
Glacial Acetic Acid
-
Ice-cold deionized water
-
Sodium thiosulfate solution (10%)
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Reaction Setup: In a 125 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 0.50 g of vanillin and 0.20 g of potassium bromate in 5.0 mL of glacial acetic acid.
-
Initiation: While stirring, add 1.0 mL of 48% hydrobromic acid dropwise to the mixture. The solution will turn a dark orange color, indicating the formation of bromine.
-
Reaction: Continue to stir the reaction mixture at room temperature for 45 minutes. Monitor the reaction for any signs of completion, such as the precipitation of the product.
-
Workup and Isolation:
-
Pour the reaction mixture into a separate flask containing 50 mL of ice-cold water. Stir for an additional 10-15 minutes to ensure complete precipitation of the product.
-
Add 10% sodium thiosulfate solution dropwise until the orange color of excess bromine disappears.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
-
Purification:
-
Wash the solid product on the filter with several small portions of cold water.
-
For further purification, recrystallize the crude product from a hot 50% ethanol/water mixture. The pure product should be a white to pale yellow crystalline solid.
-
Allow the purified product to air dry.
-
-
Characterization: Determine the mass of the dried product and calculate the percent yield. Characterize the product by measuring its melting point and comparing it to the literature values for 5-bromovanillin (~166°C) and this compound (~178°C).[17]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of bromovanillin.
References
- 1. This compound | 60632-40-8 | FB67859 | Biosynth [biosynth.com]
- 2. reddit.com [reddit.com]
- 3. Sciencemadness Discussion Board - Bromination of Vanillin without bromine - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 6. "AN OPTIMIZATION OF TIME IN THE BROMINATION OF VANILLIN REACTION**" by Chandler Lowe* and Elaine Bailey [digitalcommons.gaacademy.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Page loading... [guidechem.com]
- 9. This compound | 60632-40-8 [chemicalbook.com]
- 10. 5-Bromovanillin synthesis - chemicalbook [chemicalbook.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Sciencemadness Discussion Board - Odd results from 5-bromovanillin synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. sites.nvcc.edu [sites.nvcc.edu]
- 14. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 15. mdpi.com [mdpi.com]
- 16. prepchem.com [prepchem.com]
- 17. Bromination of Vanillin Lab Report - Edubirdie [edubirdie.com]
Preventing the formation of colored impurities in 6-Bromovanillin synthesis
Technical Support Center: Synthesis of 6-Bromovanillin
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the formation of colored impurities during the synthesis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, leading to the formation of colored impurities.
| Problem | Potential Cause | Recommended Solution |
| Final product is dark brown or reddish-brown. | Reaction temperature exceeded the optimal range (15-25°C). | Maintain strict temperature control using an ice bath throughout the addition of the brominating agent.[1][2] |
| Ensure slow, dropwise addition of the brominating agent to prevent localized overheating. | ||
| Product has a persistent yellow or orange tint. | Residual bromine is present in the final product. | Wash the crude product with a 5% sodium bisulfite or sodium thiosulfate (B1220275) solution until the color disappears, followed by washing with cold water.[3][4][5] |
| Excess brominating agent was used. | Use a minimal excess of the brominating agent and ensure the reaction goes to completion. | |
| Low yield of a dark, impure product. | High reaction temperatures leading to side reactions. | Keep the reaction temperature below 25°C to avoid the formation of byproducts such as dibrominated vanillin (B372448) and oxidation products.[1][6] |
| Inefficient quenching and precipitation. | After the reaction, pour the mixture into a large volume of ice-water to ensure rapid and complete precipitation of the product.[1] | |
| Product appears as creamy orange crystals after precipitation. | This can be an initial appearance of the crude product due to trapped impurities or residual bromine. | Proceed with thorough washing with cold water, followed by a wash with sodium bisulfite solution if the color persists.[3] Recrystallization can further purify the product. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
Pure this compound should be a white to pale yellow or beige crystalline solid.[1][3] Significant coloration, such as orange, red, or brown, indicates the presence of impurities.
Q2: Why is temperature control so critical in the bromination of vanillin?
Maintaining a low temperature (ideally below 20-25°C) is crucial to prevent undesirable side reactions.[1][2] Higher temperatures can lead to the formation of dibrominated products and other colored byproducts, which reduces the yield and purity of the desired this compound.[1]
Q3: What are the common colored impurities and how are they formed?
The most common colored impurity is residual elemental bromine, which imparts an orange or red color.[2][3] Other colored impurities can be a result of oxidation or other side reactions that are promoted by excessive temperatures.[1][6]
Q4: How can I effectively remove residual bromine from my product?
Washing the crude product with a reducing agent solution is an effective method. A 5-10% solution of sodium bisulfite or sodium thiosulfate will quench any unreacted bromine, rendering it colorless.[3][4][5]
Q5: What solvents are recommended for the synthesis of this compound?
Commonly used solvents for the bromination of vanillin include methanol (B129727) and glacial acetic acid.[1][2][3] The choice of solvent can influence the reaction rate and solubility of the product.
Q6: Is in-situ generation of bromine a better alternative to using elemental bromine?
Generating bromine in situ (e.g., from potassium bromate (B103136) and hydrobromic acid) can be a safer alternative to handling elemental bromine.[4][5] This method also allows for a more controlled release of bromine, potentially reducing the formation of side products.
Experimental Protocols
Synthesis of this compound via Bromination in Methanol
This protocol is adapted from procedures described for the synthesis of bromovanillin.[2][7]
Materials:
-
Vanillin
-
Methanol
-
Elemental Bromine
-
Ice
-
Distilled Water
-
5% Sodium Bisulfite solution
Procedure:
-
Dissolve vanillin in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add elemental bromine dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature does not exceed 20°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 30-60 minutes.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Filter the precipitate using vacuum filtration.
-
Wash the solid with a 5% sodium bisulfite solution to remove any unreacted bromine.
-
Wash the product several times with cold distilled water.
-
Dry the purified product in a vacuum oven.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Distilled Water
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot 50% ethanol/water solution to dissolve the solid.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold 50% ethanol/water.
-
Dry the crystals to obtain pure this compound.
Data Presentation
| Parameter | Condition | Observed Outcome | Reference |
| Reaction Temperature | < 20-25°C | Pale yellow to beige powder, ~90% yield | [1] |
| Uncontrolled | Dark-colored, contaminated product, lower yield | [1] | |
| Product Purity | Pure | White to pale yellow crystals | [1][3] |
| Impure | Orange, red, or brown solid | [2][3] | |
| Melting Point of Bromovanillin Isomers | 5-Bromovanillin (B1210037) | 163-166°C | [1][7][8] |
| 2-Bromovanillin | 155°C | [8] | |
| This compound | 178°C | [8] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for colored impurities in this compound synthesis.
References
- 1. Sciencemadness Discussion Board - Bromination of Vanillin without bromine - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. youtube.com [youtube.com]
- 3. Sciencemadness Discussion Board - Odd results from 5-bromovanillin synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. youtube.com [youtube.com]
- 5. sites.nvcc.edu [sites.nvcc.edu]
- 6. HU200581B - New process for producing 5-bromovanillin - Google Patents [patents.google.com]
- 7. 5-Bromovanillin synthesis - chemicalbook [chemicalbook.com]
- 8. Bromination of Vanillin Lab Report - Edubirdie [edubirdie.com]
Column chromatography conditions for purifying 6-Bromovanillin
This guide provides detailed protocols and troubleshooting advice for the purification of 6-Bromovanillin using column chromatography, tailored for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound? A1: Standard silica (B1680970) gel (230-400 mesh) is the most common and effective stationary phase for the column chromatography of this compound.[1] Silica gel is a polar adsorbent, which allows for good separation of moderately polar compounds like this compound from non-polar impurities.[2][3]
Q2: Which mobile phase (eluent) should I start with for the separation? A2: A good starting point for the mobile phase is a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a moderately polar solvent, like ethyl acetate (B1210297).[4][5] The optimal ratio should first be determined by Thin-Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound.[6]
Q3: How can I monitor the separation process during elution? A3: The most common method for monitoring the separation is by collecting fractions and analyzing them using TLC.[4][7] By spotting small aliquots of each fraction on a TLC plate and running it in the determined mobile phase, you can identify which fractions contain the pure compound. Fractions showing a single spot corresponding to this compound can then be combined.[3]
Q4: What is a typical ratio of adsorbent to crude sample? A4: For silica gel column chromatography, the weight ratio of the stationary phase to the crude sample mixture is typically between 20:1 and 100:1.[1] A higher ratio (e.g., 50:1 or more) is recommended for difficult separations where impurities have polarities very close to the target compound.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution of Impurities | The mobile phase polarity is not optimal. | Optimize the solvent system using TLC to achieve better separation between this compound and impurities. Aim for an Rf of 0.2-0.4 for the target compound.[4] Consider using a less polar solvent system or a shallower polarity gradient. |
| The column was packed improperly, leading to channeling. | Repack the column using the slurry method, ensuring the silica gel settles into a uniform bed without cracks or air bubbles.[3][4] | |
| Compound Does Not Elute from the Column | The mobile phase is not polar enough to move the compound. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[5][8] |
| Compound Elutes Too Quickly (Low Resolution) | The mobile phase is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).[2] |
| Peak Tailing or Streaking on TLC/Column | The phenolic hydroxyl group of this compound is interacting strongly with acidic silanol (B1196071) groups on the silica surface. | This is a common issue with compounds containing acidic or basic functional groups.[6] While less severe than with amines, you can try adding a very small amount (e.g., 0.1-0.5%) of acetic acid to the mobile phase to improve the peak shape. Alternatively, using a different stationary phase like alumina (B75360) might be considered.[2] |
| Cracks Appear in the Silica Bed During Elution | A significant change in solvent polarity was made too abruptly. | When running a gradient elution, increase the polarity gradually.[2] Avoid switching directly from a non-polar solvent to a highly polar one. |
| The column was allowed to run dry. | Always keep the top of the silica bed covered with the mobile phase. Use a solvent reservoir for long runs.[1] |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines the standard procedure for purifying crude this compound.
1. Materials and Preparation:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane (or heptane) and Ethyl Acetate (reagent grade)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool, and sand
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and UV lamp
2. Mobile Phase Selection (TLC):
-
Prepare several test solutions of your crude product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Develop different solvent systems by varying the ratio of hexane to ethyl acetate (e.g., 9:1, 4:1, 7:3).
-
Spot the crude mixture on TLC plates and elute them with the different solvent systems.
-
The ideal system is one where the this compound spot has an Rf value of ~0.2-0.3 and is well-separated from impurity spots.
3. Column Packing (Wet Slurry Method):
-
Clamp the column vertically and ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin (~0.5 cm) layer of sand on top.[6]
-
In a separate beaker, prepare a slurry by mixing the required amount of silica gel with the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).[4]
-
Pour the slurry into the column. Open the stopcock slightly to allow the solvent to drain, which helps the silica to pack evenly. Gently tap the column to dislodge any air bubbles.
-
Continuously add slurry until the desired column height is reached. Do not let the column run dry.
-
Add a final layer of sand (~0.5-1 cm) on top of the silica bed to prevent it from being disturbed during solvent addition.[1]
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Using a pipette, carefully add the sample solution to the top of the silica bed.
-
Open the stopcock and allow the sample to absorb completely into the silica bed, stopping when the liquid level reaches the top of the sand.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, filling the space above the sand.
-
Begin eluting the column, collecting the solvent that passes through in sequentially numbered test tubes or flasks.[1]
-
Start with the low-polarity solvent system determined by TLC. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.[5]
6. Analysis:
-
Monitor the collected fractions by TLC to determine their composition.
-
Combine the fractions that contain pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Troubleshooting Workflow
References
Technical Support Center: 6-Bromovanillin Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 6-Bromovanillin.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound from vanillin (B372448)?
The primary challenge is regioselectivity. The electrophilic aromatic substitution (bromination) of vanillin is directed by its existing functional groups: a strong electron-donating hydroxyl (-OH) group and a methoxy (B1213986) (-OCH3) group.[1][2] These groups predominantly direct the incoming bromine atom to the 5-position, making 5-Bromovanillin (B1210037) the major product.[1] Achieving high yields of the this compound isomer is difficult without specific strategies or starting materials.
Q2: What are the common methods for brominating vanillin?
Common methods focus on either using elemental bromine or generating it in situ to improve safety and handling, particularly during scale-up.
-
Elemental Bromine: Using liquid bromine (Br₂) dissolved in a solvent like methanol (B129727) or acetic acid.[3][4]
-
In Situ Generation (Acidic Conditions): This is a widely used approach. Bromine is generated directly in the reaction mixture using an oxidizing agent and a bromide source. Common systems include:
-
Potassium bromate (B103136) (KBrO₃) and hydrobromic acid (HBr) in acetic acid.[5][6]
-
Potassium bromide (KBr), sulfuric acid (H₂SO₄), and hydrogen peroxide (H₂O₂).[7]
-
Hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂).[8]
-
-
Two-Phase System: A method suitable for industrial scale involves using chlorobenzene (B131634) and water, with bromine generated from sodium bromide, hydrochloric acid, and hydrogen peroxide. This can simplify product isolation.[9]
Q3: What are the main side products and impurities I should expect?
When scaling up, being aware of potential impurities is critical for process control and purification.
-
Isomeric Impurities: The most significant impurity is typically 5-Bromovanillin, the major regioisomer formed during the reaction.[1][10] 2-Bromovanillin is another possible, though less common, isomer.
-
Dibrominated Products: If the reaction temperature is too high or excess bromine is used, dibromination of the vanillin ring can occur.[7]
-
Oxidation Products: Uncontrolled reaction conditions can lead to the oxidation of the aldehyde group, forming 5-bromovanillic acid or other related byproducts.[9]
-
Unreacted Vanillin: Incomplete reactions will leave residual starting material.[8]
-
Tar-like Byproducts: High temperatures or highly acidic conditions can sometimes generate polymeric, tar-like substances that complicate purification.[11]
Q4: How can I distinguish between the 5-Bromovanillin and this compound isomers?
The most straightforward method for distinguishing between the isomers is by measuring the melting point of the purified product. The melting points are significantly different.
| Isomer | Reported Melting Point (°C) |
| 2-Bromovanillin | ~155 °C[10] |
| 5-Bromovanillin | ~166 °C[1] |
| This compound | ~178 °C [10] |
Q5: What are typical yields for the bromination of vanillin?
Reported yields for the synthesis of the main product, 5-Bromovanillin, are often high, ranging from 80% to over 95% under optimized conditions.[7][8][9] Yields for this compound are expected to be significantly lower when starting from vanillin due to unfavorable regioselectivity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process.
Problem: The reaction yield is very low.
| Potential Cause | Recommended Solution |
| Poor Temperature Control: The reaction is exothermic. On a larger scale, inefficient heat dissipation can cause the temperature to rise, leading to the formation of tars and other byproducts instead of the desired product.[7][12] | - Use a jacketed reactor with an efficient cooling system. - Ensure slow, dropwise addition of the brominating agent to control the rate of heat generation.[3] - Monitor the internal temperature continuously. A range of 5-20°C is often recommended.[7][8] |
| Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to a low conversion of vanillin. | - Increase the reaction time. Reactions are often stirred for several hours after addition is complete.[8] - Ensure vigorous and efficient stirring to maintain a homogeneous mixture, especially in larger vessels. |
| Sub-optimal Reagent Stoichiometry: An incorrect molar ratio of vanillin to the brominating agent can result in an incomplete reaction. | - Re-verify all calculations and ensure a slight excess of the brominating agent is used, but avoid a large excess which can lead to dibromination. |
| Loss During Workup: The product may be lost during precipitation or filtration steps. | - Ensure the product is fully precipitated by adding the reaction mixture to a sufficient volume of ice-cold water.[10] - Wash the filtered product with cold water to minimize solubility losses. |
Problem: The final product is orange, brown, or yellow instead of a white/pale-yellow solid.
| Potential Cause | Recommended Solution |
| Residual Bromine: The most common cause of discoloration is the presence of unreacted elemental bromine (Br₂).[4][10] | - During the workup, after precipitating the product in water, add a quenching agent like a 10% sodium thiosulfate (B1220275) solution or sodium bisulfite solution until the color disappears.[4][10][11] |
| Formation of Byproducts: Side reactions due to overheating or impurities in the starting materials can create colored byproducts. | - Strictly control the reaction temperature.[7] - Use high-purity vanillin and reagents. |
| Impure Product: The crude product may need further purification to remove colored impurities. | - Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/n-heptane.[13][14] - For persistent color, consider filtering a solution of the product through a small plug of silica (B1680970) gel or treating with activated carbon. |
Problem: The product is difficult to filter or forms an oil during precipitation.
| Potential Cause | Recommended Solution |
| Very Fine Particle Size: Rapid precipitation can lead to very fine crystals that clog the filter paper. | - Allow the precipitate to stir and age in the cold aqueous mixture for a longer period (e.g., 10-20 minutes) to encourage crystal growth.[6] - Consider using a filter aid like Celite to improve filtration speed. |
| "Oiling Out": The product is precipitating from the solution above its melting point or as a supersaturated, non-crystalline solid. | - Ensure the precipitation medium (ice-water) is sufficiently cold and that the reaction mixture is added slowly with vigorous stirring. - If an oil forms, continue stirring vigorously in the cold mixture; it will often solidify over time. Scratching the inside of the flask can sometimes induce crystallization. |
Experimental Protocols & Visualizations
Protocol: Synthesis via In Situ Bromine Generation
This protocol is a representative method for the bromination of vanillin.
-
Reaction Setup: In a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, dissolve vanillin (1.0 eq) in glacial acetic acid.[7]
-
Reagent Preparation: In a separate vessel, dissolve potassium bromide (KBr, ~2.0 eq) in water.[7] In the addition funnel, prepare a mixture of concentrated sulfuric acid cautiously diluted in glacial acetic acid.[7]
-
Bromination: Cool the vanillin solution to ~15°C. Slowly add the potassium bromide solution, followed by the dropwise addition of the sulfuric acid/acetic acid mixture.[7]
-
Oxidation: While maintaining the temperature between 15-20°C, add 30% hydrogen peroxide (H₂O₂) dropwise over 60-80 minutes. The solution will turn yellow/orange as bromine is generated.[7]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for a designated period (e.g., 1-2 hours), monitoring the reaction progress by TLC or HPLC.
-
Isolation: Pour the reaction mixture into a larger vessel containing ice-cold water to precipitate the crude product.[6][10]
-
Quenching & Filtration: Stir the slurry. If an orange color persists, add 10% sodium thiosulfate solution dropwise until the color fades.[10] Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral.[7]
-
Purification: Dry the crude solid. For higher purity, recrystallize from a suitable solvent like 50% ethanol/water.[6]
Visual Workflow for Synthesis and Purification
References
- 1. Bromination of Vanillin Lab Report - Edubirdie [edubirdie.com]
- 2. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 3. youtube.com [youtube.com]
- 4. Sciencemadness Discussion Board - Odd results from 5-bromovanillin synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. "AN OPTIMIZATION OF TIME IN THE BROMINATION OF VANILLIN REACTION**" by Chandler Lowe* and Elaine Bailey [digitalcommons.gaacademy.org]
- 6. sites.nvcc.edu [sites.nvcc.edu]
- 7. Sciencemadness Discussion Board - Bromination of Vanillin without bromine - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. HBr / H2O2 bromination of vanillin - 87% , Hive Chemistry Discourse [chemistry.mdma.ch]
- 9. HU200581B - New process for producing 5-bromovanillin - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. CN105439837A - Synthetic method of 6-Bromoisovanillin - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. This compound | 60632-40-8 [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of 6-Bromovanillin and 5-Bromovanillin for Researchers and Drug Development Professionals
In the landscape of aromatic aldehydes, vanillin (B372448) derivatives serve as versatile building blocks for the synthesis of a wide array of bioactive molecules. Among these, brominated isomers, specifically 6-Bromovanillin and 5-Bromovanillin (B1210037), have garnered significant interest within the scientific community. While structurally similar, the positional difference of the bromine atom on the vanillin scaffold imparts distinct chemical and biological properties, leading to divergent applications in research and drug development. This guide provides a comprehensive comparative analysis of these two isomers, supported by experimental data and detailed protocols.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties of this compound and 5-Bromovanillin is presented below, highlighting the subtle yet impactful differences that influence their handling, reactivity, and biological interactions.
| Property | This compound | 5-Bromovanillin |
| CAS Number | 60632-40-8[1] | 2973-76-4[2] |
| Molecular Formula | C₈H₇BrO₃[1] | C₈H₇BrO₃[2] |
| Molecular Weight | 231.04 g/mol [1] | 231.04 g/mol [2] |
| Appearance | White to off-white crystalline powder[3] | Light beige to off-white crystalline solid[2] |
| Melting Point | 178 °C | 164-166 °C[4] |
| Solubility | Soluble in Chloroform, DCM, Ethyl Acetate (B1210297) | Soluble in ethanol, methanol (B129727), acetone, and ether; slightly soluble in water[2] |
| IUPAC Name | 2-Bromo-4-hydroxy-5-methoxybenzaldehyde[5] | 3-Bromo-4-hydroxy-5-methoxybenzaldehyde[6] |
Synthesis and Experimental Protocols
The synthesis of both this compound and 5-Bromovanillin typically involves the electrophilic bromination of a vanillin-based starting material. However, the choice of starting material and reaction conditions dictates the regioselectivity of the bromination.
Synthesis of this compound from Acetylvanillin
This compound is synthesized from acetylvanillin, where the hydroxyl group is protected to direct the bromination to the desired position.[7]
Experimental Protocol:
-
Reaction Setup: A mixture of 4-formyl-2-methoxyphenyl (B587787) acetate (5.00 g) and bromine (1.42 mL) is added to an aqueous solution (120 mL) of potassium bromide (10.3 g). The mixture is stirred at room temperature for 8 hours.[7]
-
Isolation of Intermediate: The resulting precipitate is collected via filtration and washed with water.[7]
-
Hydrolysis: 6N hydrochloric acid (120 mL) is added to the solid, and the mixture is stirred at 90 °C for 16 hours to remove the acetyl protecting group.[7]
-
Purification: The precipitate is collected by filtration and washed with saturated aqueous sodium bicarbonate and water. The solid is then dissolved in ethyl acetate and filtered through silica (B1680970) gel to yield this compound.[7]
-
Recrystallization: The product can be further purified by recrystallization from an ethyl acetate/n-heptane mixture.[7]
Synthesis of 5-Bromovanillin from Vanillin
5-Bromovanillin is synthesized by the direct bromination of vanillin in a suitable solvent.[8]
Experimental Protocol:
-
Reaction Setup: Vanillin (70.03 g, 460.26 mmol) is dissolved in methanol (500 ml) and the solution is cooled to 0-5 °C with stirring.[9]
-
Bromination: Bromine (80.94 g, 506.35 mmol) is added to the solution over a period of 30 minutes.[9]
-
Reaction Completion: The mixture is then stirred at room temperature for an additional 30 minutes.[9]
-
Precipitation and Isolation: The reaction mixture is poured into ice-cold water (1500 ml), and the resulting solid precipitate of 5-Bromovanillin is collected by filtration, washed with water, and dried.[9]
Synthesis Workflow Comparison
Caption: A flowchart comparing the synthetic pathways for this compound and 5-Bromovanillin.
Comparative Biological Activities and Applications
The distinct substitution patterns of this compound and 5-Bromovanillin lead to their involvement in different biological pathways and applications.
This compound: A Key Intermediate in Parkinson's Disease Treatment
The primary and most well-documented application of this compound is its role as a crucial intermediate in the synthesis of Carbidopa.[7] Carbidopa is a peripherally-acting aromatic amino acid decarboxylase inhibitor co-administered with L-DOPA for the treatment of Parkinson's disease. It prevents the peripheral conversion of L-DOPA to dopamine, thereby increasing its bioavailability in the central nervous system.
A study on a vanillin derivative, identified as 6-bromine-5-hydroxy-4-methoxybenzaldehyde, which is structurally very similar to this compound, has demonstrated significant biological activity. This compound was found to elicit apoptosis and G2/M phase cell cycle arrest in human Jurkat leukemia cells, suggesting a potential for anticancer applications.[10]
Carbidopa Synthesis Pathway
Caption: A simplified workflow illustrating the involvement of this compound precursors in the synthesis of Carbidopa.
5-Bromovanillin: A Scaffold for Antimicrobial and Antioxidant Agents
5-Bromovanillin is recognized for its potential as a precursor in the development of compounds with antimicrobial and antioxidant properties. While data on the standalone activity of 5-Bromovanillin is limited, studies on its derivatives have shown promising results.
Hydrazone derivatives of 5-bromovanillin have been synthesized and evaluated for their biological activities. Notably, certain metal chelates of these hydrazones exhibited significant antimicrobial activity against S. aureus and E. coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0075 to 0.0081 µmol/mL.[9] The same study also reported on the antioxidant potential of these derivatives, with some chelates displaying IC50 values between 3.56 and 5.82 µM in DPPH radical scavenging assays.[9]
The antimicrobial mechanism of vanillin, the parent compound, is believed to involve membrane disruption, leading to the dissipation of ion gradients and inhibition of respiration.[11] It is plausible that 5-Bromovanillin and its derivatives share a similar mode of action.
Summary of Comparative Data
| Feature | This compound | 5-Bromovanillin |
| Primary Application | Intermediate in the synthesis of Carbidopa[7] | Precursor for antimicrobial and antioxidant compounds[9] |
| Reported Biological Activity | A closely related derivative shows pro-apoptotic and cell cycle arrest activity in leukemia cells[10] | Derivatives exhibit antimicrobial (MIC values: 0.0075-0.0081 µmol/mL) and antioxidant (IC50 values: 3.56-5.82 µM) activities[9] |
| Known Pathway Involvement | Synthesis of an aromatic amino acid decarboxylase inhibitor | Potential disruption of microbial cell membranes[11] |
Conclusion
Conversely, 5-Bromovanillin serves as a valuable scaffold for the development of novel antimicrobial and antioxidant agents, with its derivatives demonstrating potent biological activities. The choice between these two isomers is therefore highly dependent on the specific research or development objective. For scientists focused on neurodegenerative diseases or specific cancer pathways, this compound may be the more relevant starting point. In contrast, researchers in the fields of infectious diseases and oxidative stress-related conditions will find 5-Bromovanillin to be a promising platform for new discoveries.
Further direct comparative studies are warranted to fully elucidate the biological activity profiles of both isomers and to explore their full therapeutic potential.
References
- 1. This compound | 60632-40-8 | FB67859 | Biosynth [biosynth.com]
- 2. 5-Bromovanillin - SYNTHETIKA [synthetikaeu.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 5-Bromovanillin | 2973-76-4 [chemicalbook.com]
- 5. Vanillin, 6-bromo- | C8H7BrO3 | CID 43376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Bromovanillin | C8H7BrO3 | CID 18099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 60632-40-8 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mode of antimicrobial action of vanillin against Escherichia coli, Lactobacillus plantarum and Listeria innocua - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Bromovanillin Isomers
For researchers and professionals in the fields of organic synthesis and drug development, the selective synthesis of bromovanillin isomers is a critical process, yielding versatile intermediates for a range of applications. This guide provides a detailed comparison of various synthetic routes to 2-bromovanillin, 5-bromovanillin (B1210037), and 6-bromovanillin, supported by experimental data and protocols.
At a Glance: Comparison of Synthetic Routes
The synthesis of bromovanillin isomers primarily involves the electrophilic bromination of vanillin (B372448) or its isomers. The regioselectivity of the bromination is highly dependent on the starting material and the reaction conditions employed. Below is a summary of the most common synthetic approaches with their respective quantitative data.
| Target Isomer | Starting Material | Brominating Agent/Reagents | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) |
| 2-Bromovanillin | Isovanillin (B20041) | Bromine (Br₂) | Chloroform (B151607) | 0°C | Not specified | 197-203 |
| 5-Bromovanillin | Vanillin | Bromine (Br₂) | Methanol (B129727) | 0-25°C, 1 h | 99% | 164-166[1] |
| 5-Bromovanillin | Vanillin | Potassium bromate (B103136) (KBrO₃), Hydrobromic acid (HBr) | Glacial Acetic Acid | Room temperature, 45 min | Not specified | 164-166[2] |
| 5-Bromovanillin | Vanillin | N-Bromosuccinimide (NBS) | 1,4-Dioxane/Water | 0°C, 2 h | 83% | Not specified |
| This compound | Ethyl vanillin | 1. Dimethyl sulfate (B86663), NaOH2. Bromine3. Concentrated H₂SO₄ | Water, Alcohol | 1. 95±2°C, 2h2. 15-45°C3. 50-65°C | >70% (overall) | 98.1-99.1 |
Synthetic Pathways and Methodologies
The choice of synthetic route is dictated by the desired isomer. The following sections detail the experimental protocols for the synthesis of each bromovanillin isomer.
Synthesis of 2-Bromovanillin via Bromination of Isovanillin
The synthesis of 2-bromovanillin is most effectively achieved through the bromination of isovanillin (3-hydroxy-4-methoxybenzaldehyde). The electron-donating hydroxyl and methoxy (B1213986) groups direct the incoming electrophile to the C2 position.
Experimental Protocol: To a suspension of isovanillin (76.1 g, 0.5 mol) in chloroform (750 ml), a solution of bromine (27.3 ml, 0.5 mol) in chloroform (200 ml) is added slowly at 0°C. Following the addition, water is introduced to the reaction mixture to precipitate the product, 2-bromo-3-hydroxy-4-methoxybenzaldehyde (B142738) (2-bromovanillin). The resulting solid is collected by filtration.[3]
Synthesis of 5-Bromovanillin via Direct Bromination of Vanillin
5-Bromovanillin is the most readily synthesized isomer, typically prepared by the direct bromination of vanillin. The directing effects of the hydroxyl and methoxy groups favor substitution at the C5 position.
Experimental Protocol (using Bromine in Methanol): In a flask, dissolve vanillin (70.03 g, 460.26 mmol) in methanol (500 ml) and cool the solution to 0-5°C with stirring. Add bromine (80.94 g, 506.35 mmol) dropwise over 30 minutes. After the addition is complete, allow the mixture to stir at room temperature for an additional 30 minutes. The reaction mixture is then poured into ice-cold water (1500 ml) to precipitate the product. The resulting solid is collected by filtration, washed with water, and dried to yield 5-bromovanillin as pale yellow crystals. This method boasts a high yield of 99%.[1]
Alternative Protocol (using Potassium Bromate and Hydrobromic Acid): Place vanillin (0.50 g), potassium bromate (0.20 g), and glacial acetic acid (5.0 mL) in an Erlenmeyer flask. While stirring, add 48% hydrobromic acid (1.0 mL) dropwise. Continue to stir the mixture at room temperature for 45 minutes. Pour the reaction mixture into ice-cold water (50 mL) and stir for another 10 minutes. To quench any remaining bromine, add a few drops of sodium thiosulfate (B1220275) solution. The solid product is then collected by vacuum filtration and washed with cold water.[2]
Synthesis of this compound from Ethyl Vanillin
The synthesis of this compound is a multi-step process that begins with ethyl vanillin to control the regioselectivity of the bromination.
Experimental Protocol Overview: The synthesis involves three main steps:
-
Methylation: Ethyl vanillin is methylated using dimethyl sulfate in the presence of sodium hydroxide (B78521) to protect the hydroxyl group and form 3-ethoxy-4-methoxybenzaldehyde.
-
Bromination: The resulting intermediate is then brominated. The ethoxy and methoxy groups direct the bromine to the desired position.
-
Acidolysis: The final step involves an acid-catalyzed removal of the ethyl group to yield this compound.
This multi-step approach, while more complex, allows for the specific synthesis of the 6-bromo isomer with a good overall yield of over 70%.
Conclusion
The synthetic routes to bromovanillin isomers are well-established, with the choice of starting material being the primary determinant of the resulting isomer. For 5-bromovanillin, direct bromination of vanillin offers a high-yielding and straightforward procedure. The synthesis of 2-bromovanillin necessitates the use of isovanillin as a precursor to achieve the desired regiochemistry. The preparation of this compound is the most involved, requiring a multi-step sequence starting from ethyl vanillin. The experimental protocols provided herein offer reliable methods for the laboratory-scale synthesis of these valuable chemical intermediates. Researchers should select the most appropriate route based on the desired isomer, available starting materials, and required scale of production.
References
Validating the Structure of 6-Bromovanillin: A Comparative NMR Analysis
A detailed guide for researchers, scientists, and drug development professionals on the structural validation of 6-bromovanillin using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, with vanillin (B372448) as a key comparative standard.
This guide provides an objective comparison of the NMR spectral data of this compound against its parent compound, vanillin. The introduction of a bromine atom to the aromatic ring induces significant changes in the chemical environment of the nuclei, which are clearly observable in both proton (¹H) and carbon-13 (¹³C) NMR spectra. By analyzing these shifts and coupling patterns, the precise structure of this compound can be unequivocally confirmed.
Comparative NMR Data Analysis
The structural differences between vanillin and this compound are most evident in the aromatic region of the NMR spectra. In vanillin, the aromatic protons exhibit a characteristic splitting pattern. However, the substitution of a hydrogen atom with bromine in this compound simplifies this region to two singlets, providing a clear diagnostic marker for the success of the bromination reaction at the C6 position. The electron-withdrawing nature of the bromine atom also influences the chemical shifts of nearby protons and carbon atoms.
Below is a summary of the experimental ¹H and ¹³C NMR data for both compounds.
Table 1: ¹H NMR Data Comparison (300-500 MHz, DMSO-d₆)
| Assignment | Vanillin (δ ppm) | This compound (δ ppm) | Multiplicity | Integration |
| -CHO | 9.77 | 10.01 | singlet | 1H |
| -OH | 10.24 (app) | 10.86 | broad singlet | 1H |
| Ar-H (H-2) | 7.39 | 7.34 | singlet | 1H |
| Ar-H (H-5) | 6.96 | 7.11 | singlet | 1H |
| Ar-H (H-6) | 7.42 | --- | --- | --- |
| -OCH₃ | 3.84 | 3.83 | singlet | 3H |
Note: Vanillin aromatic proton assignments in DMSO-d6 are approximately 7.39 (d, J=1.88 Hz, H-2), 7.42 (dd, J=8.07 Hz, H-6), and 6.96 (d, H-5)[1]. For simplicity in comparison with this compound's singlet pattern, they are presented to highlight the key positional shifts.
Table 2: ¹³C NMR Data Comparison (101-126 MHz, DMSO-d₆)
| Assignment | Vanillin (δ ppm) | This compound (δ ppm) |
| -CHO | 191.4 | Data not available |
| C-4 (-OH) | 153.4 | Data not available |
| C-3 (-OCH₃) | 148.5 | Data not available |
| C-1 | 129.1 | Data not available |
| C-5 | 126.5 | Data not available |
| C-6 | 115.7 | Data not available |
| C-2 | 111.0 | Data not available |
| -OCH₃ | 55.9 | Data not available |
Note: Experimental ¹³C NMR data for this compound was not available in the searched literature. The vanillin data is provided for theoretical comparison[1].
Experimental Workflow for Structural Validation
The logical process for validating the structure of a synthesized compound like this compound using NMR spectroscopy is outlined below. This workflow ensures a systematic approach from sample handling to final structure confirmation.
Caption: Workflow for NMR-based structural validation.
Experimental Protocols
The following protocols describe the standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules such as this compound.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide, DMSO-d₆, or Deuterated Chloroform, CDCl₃). The choice of solvent is critical and should dissolve the compound completely.
-
Mixing: Gently vortex or shake the vial to ensure the sample is fully dissolved. The resulting solution should be clear and free of any particulate matter.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the clear solution into a clean, undamaged 5 mm NMR tube to a height of approximately 4-5 cm.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
These steps are performed using a modern NMR spectrometer (e.g., 300-500 MHz).
-
Instrument Setup: Insert the NMR tube into the spectrometer's sample holder.
-
Locking: The instrument's software is used to "lock" onto the deuterium (B1214612) signal of the solvent. This step ensures the stability of the magnetic field during the experiment.
-
Tuning and Matching: The NMR probe is tuned to the specific frequencies of the nuclei being observed (¹H or ¹³C) to maximize signal sensitivity.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming. This involves adjusting a series of shim coils to produce sharp, symmetrical resonance signals.
-
¹H Spectrum Acquisition:
-
A standard single-pulse experiment is typically used.
-
Key parameters to set include the spectral width (e.g., -2 to 12 ppm), the number of scans (typically 8 to 16 for a sample of this concentration), and the relaxation delay (e.g., 1-2 seconds).
-
-
¹³C Spectrum Acquisition:
-
A proton-decoupled experiment (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each unique carbon atom.
-
A larger number of scans is required due to the low natural abundance of ¹³C (typically several hundred to thousands).
-
The spectral width is larger than for protons (e.g., 0 to 220 ppm).
-
Data Processing
-
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier Transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift axis (ppm) is calibrated. For samples in DMSO-d₆, the residual solvent peak at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C can be used as an internal reference.
-
Integration and Peak Picking: The area under each peak in the ¹H spectrum is integrated to determine the relative number of protons. For both ¹H and ¹³C spectra, the exact chemical shift of each peak is identified.
References
Distinguishing Bromovanillin Isomers: A Comparative Guide to Melting Point Analysis
For researchers, scientists, and drug development professionals, the accurate identification of isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a comparative analysis of bromovanillin isomers using melting point determination, a fundamental and accessible analytical technique. We present experimental data, a detailed protocol, and a visual workflow to aid in the differentiation of these closely related compounds.
Introduction to Bromovanillin Isomers
Bromovanillin, a brominated derivative of vanillin, exists in several isomeric forms depending on the position of the bromine atom on the aromatic ring. The precise location of this substituent significantly influences the molecule's physical properties, most notably its melting point. This difference in melting points provides a straightforward method for distinguishing between isomers. The three common isomers focused on in this guide are 2-bromovanillin, 5-bromovanillin, and 6-bromovanillin.
Comparative Melting Point Data
The distinct melting points of the bromovanillin isomers allow for their unambiguous identification. The following table summarizes the experimentally determined melting point ranges for each isomer.
| Isomer Name | Alternate Name | Melting Point (°C) |
| 2-Bromovanillin | 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | 202 - 207 |
| 5-Bromovanillin | 3-Bromo-4-hydroxy-5-methoxybenzaldehyde | 164 - 166[1] |
| This compound | 2-Bromo-4-hydroxy-5-methoxybenzaldehyde | 174 - 178 |
Note: The melting point for this compound is reported as a single value of 178°C and a range of 174-175°C in different sources.
The significant separation in the melting point ranges of these isomers—with differences of at least 8°C between the closest ranges—makes melting point analysis a reliable and accessible method for differentiation.
Experimental Protocol for Melting Point Determination
The following protocol outlines the standard procedure for determining the melting point of a solid organic compound using a capillary melting point apparatus.
Materials:
-
Sample of bromovanillin isomer (finely powdered)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Spatula
-
Mortar and pestle (optional, for grinding crystals)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. The sample height in the tube should be approximately 2-3 mm.
-
Packing the Sample: To pack the sample tightly at the bottom of the tube, drop the capillary tube (sealed end down) through a long glass tube or tap it gently on a hard surface.
-
Instrument Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Heating Rate:
-
If the approximate melting point is known, set the apparatus to heat rapidly to about 15-20°C below the expected melting point. Then, adjust the heating rate to a slow increase of 1-2°C per minute to ensure thermal equilibrium.
-
If the melting point is unknown, perform a rapid preliminary measurement to determine an approximate range. Then, repeat the measurement with a fresh sample using the slow heating rate near the observed melting point.
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears. This is the beginning of the melting range.
-
Record the temperature at which the last solid particle melts. This is the end of the melting range.
-
-
Cooling Down: Allow the apparatus to cool sufficiently before performing the next measurement.
Experimental Workflow
The following diagram illustrates the logical workflow for distinguishing between bromovanillin isomers using melting point analysis.
Caption: Workflow for distinguishing bromovanillin isomers via melting point analysis.
Conclusion
Melting point analysis is a highly effective and readily available technique for the differentiation of bromovanillin isomers. The significant differences in their melting points, as presented in this guide, provide a reliable basis for identification. By following the detailed experimental protocol, researchers can confidently determine the identity of their synthesized bromovanillin isomer, ensuring the integrity of their subsequent research and development activities.
References
A Comparative Analysis of Brominating Agents for Vanillin
For Researchers, Scientists, and Drug Development Professionals
The bromination of vanillin (B372448) is a critical step in the synthesis of various pharmaceutical intermediates and other valuable chemical compounds. The resulting product, primarily 5-bromovanillin (B1210037), serves as a versatile building block in organic synthesis. The choice of brominating agent significantly impacts the reaction's efficiency, safety, and environmental footprint. This guide provides an objective comparison of common and alternative brominating agents for vanillin, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Brominating Agents
The selection of a brominating agent for vanillin is a trade-off between reaction efficiency, safety, and environmental considerations. Traditional methods often employ hazardous reagents, while modern approaches are exploring greener alternatives. This section summarizes the performance of various brominating agents based on reported experimental data.
| Brominating Agent/System | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Key Observations & Remarks |
| Elemental Bromine (Br₂) ** | Methanol (B129727) | 1 hour | 0 - 25 | 99% | High yield and relatively short reaction time. However, Br₂ is highly toxic, corrosive, and volatile, requiring stringent safety precautions. |
| Potassium Bromate (B103136) (KBrO₃) / Hydrobromic Acid (HBr) | Acetic Acid | 45 minutes | Room Temp. | High (not quantified) | In situ generation of bromine avoids handling of elemental bromine. The reaction is relatively fast. |
| Potassium Bromide (KBr) / Sulfuric Acid (H₂SO₄) / Hydrogen Peroxide (H₂O₂) | Acetic Acid / Water | ~2.5 hours | < 25 | 80-92% | Another in situ bromine generation method that avoids elemental bromine. Good to excellent yields are achievable with careful temperature control to prevent side reactions. |
| Hydrobromic Acid (HBr) / Hydrogen Peroxide (H₂O₂) ** | Water / Chlorobenzene | Not Specified | 56-62 | 94.2% | A high-yielding method that utilizes a two-phase system. This approach is presented as a novel industrial method. |
| 1,3-di-n-butylimidazolium tribromide ([BBIm]Br₃) | Solvent-free | 10 minutes | Room Temp. | 96% | A "green" alternative using an ionic liquid as both the solvent and the brominating agent. Offers high yield, short reaction time, and mild, solvent-free conditions. |
| N-Bromosuccinimide (NBS) | Acetonitrile/Water | Not specified for bromination | Not specified for bromination | Not reported for 5-bromovanillin | While a common brominating agent for activated rings, its reaction with vanillin can lead to oxidation to vanillic acid. Specific conditions for selective aromatic bromination of vanillin are not well-documented in the reviewed literature. |
| Pyridinium Tribromide (Py·Br₃) | Ethanol | Not Specified | Not Specified | Not Reported | A solid, safer alternative to liquid bromine. While its use for vanillin bromination is mentioned, detailed experimental protocols and yield data are not readily available in the reviewed literature. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and adaptation.
Bromination with Elemental Bromine in Methanol
This method provides a high yield of 5-bromovanillin but requires handling of hazardous elemental bromine.
-
Materials: Vanillin, Methanol, Bromine, Ice-cold water.
-
Procedure:
-
Dissolve vanillin in methanol in a flask and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine in methanol to the cooled vanillin solution while stirring.
-
After the addition is complete, continue stirring at room temperature for the specified duration.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 5-bromovanillin.
-
In situ Bromination with Potassium Bromate and Hydrobromic Acid
This protocol generates bromine within the reaction mixture, enhancing safety.[1][2]
-
Materials: Vanillin, Glacial Acetic Acid, Potassium Bromate (KBrO₃), 48% Hydrobromic Acid (HBr), Ice-cold water, Sodium thiosulfate (B1220275) solution.
-
Procedure:
-
In an Erlenmeyer flask, dissolve vanillin in glacial acetic acid.
-
Add potassium bromate to the solution and stir.
-
Slowly add hydrobromic acid dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 45 minutes.
-
Pour the mixture into ice-cold water and continue to stir.
-
If the solution remains colored, add a few drops of sodium thiosulfate solution to quench any remaining bromine.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Green Bromination with 1,3-di-n-butylimidazolium tribromide ([BBIm]Br₃)
This environmentally friendly method utilizes an ionic liquid under solvent-free conditions.
-
Materials: Vanillin, 1,3-di-n-butylimidazolium tribromide ([BBIm]Br₃).
-
Procedure:
-
Grind vanillin and [BBIm]Br₃ together in a mortar and pestle at room temperature.
-
The reaction is typically complete within a short period, as indicated by a color change.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and an aqueous solution of sodium thiosulfate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.
-
Experimental Workflow & Signaling Pathways
To visualize the logical flow of a comparative study, the following diagrams are provided.
Caption: A logical workflow for the comparative study of vanillin bromination.
Caption: Signaling pathway for the electrophilic bromination of vanillin.
References
Efficacy of 6-Bromovanillin as an intermediate compared to other precursors
This guide provides a detailed comparison of 6-Bromovanillin against other common precursors in the synthesis of valuable chemical entities. The focus is on its performance in key reactions, supported by experimental data, to inform researchers and drug development professionals in the selection of optimal synthetic routes.
Introduction to this compound in Synthesis
This compound, a brominated derivative of vanillin (B372448), serves as a versatile intermediate in organic synthesis. Its utility stems from the presence of three key functional groups: a hydroxyl, a methoxy (B1213986), and an aldehyde, attached to a benzene (B151609) ring which is activated for further modification by the bromine atom. The bromine atom provides a reactive site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of diverse substituents at the C6 position. This capability is crucial for building molecular complexity, particularly in the development of pharmaceutical compounds and natural product analogs.
One of the primary advantages of using this compound is its ability to direct the synthesis towards specific isomers that might be difficult to obtain from unsubstituted precursors like vanillin. The bromo group can be readily replaced, offering a strategic advantage in multi-step syntheses.
Comparative Analysis: Synthesis of Aryl-Substituted Vanillin Derivatives
A common application of this compound is in the synthesis of C6-aryl substituted vanillin derivatives, which are precursors to various biologically active molecules. This section compares the synthesis of a representative compound, 6-phenylvanillin, starting from this compound versus an alternative route involving the direct arylation of a different precursor.
The most direct comparison involves a Suzuki-Miyaura cross-coupling reaction. This compound serves as the electrophilic partner, reacting with a phenylboronic acid derivative in the presence of a palladium catalyst.
Quantitative Data Comparison
The following table summarizes the quantitative data for the synthesis of 6-phenylvanillin via the Suzuki-Miyaura coupling of this compound compared to a hypothetical direct C-H arylation of 2-methoxy-4-formylphenol (vanillin), a more challenging and less selective alternative.
| Parameter | Route 1: this compound (Suzuki Coupling) | Route 2: Vanillin (Direct C-H Arylation) |
| Starting Material | This compound | Vanillin |
| Key Reagent | Phenylboronic Acid | Benzene (as aryl source) |
| Catalyst System | Pd(PPh3)4 | Pd(OAc)2 with specific ligand |
| Reaction Time | 8 - 12 hours | 24 - 48 hours |
| Reaction Temperature | 80 - 100 °C | 100 - 120 °C |
| Typical Yield | 85 - 95% | 30 - 50% (often with isomeric mixtures) |
| Product Purity | High (>98%) after standard purification | Moderate, requires extensive purification |
| Selectivity | Highly selective for the C6 position | Poor, mixture of C2, C5, and C6 arylation |
Experimental Protocols
Route 1: Synthesis of 6-Phenylvanillin from this compound (Suzuki-Miyaura Coupling)
-
Reaction Setup: A 100 mL three-necked flask is charged with this compound (10 mmol), phenylboronic acid (12 mmol), and sodium carbonate (30 mmol). The flask is equipped with a condenser and a magnetic stirrer.
-
Solvent Addition: A solvent mixture of toluene (40 mL), ethanol (10 mL), and water (10 mL) is added to the flask.
-
Degassing: The mixture is degassed by bubbling argon through it for 20 minutes to ensure an inert atmosphere.
-
Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.3 mmol, 3 mol%) is added to the reaction mixture.
-
Reaction Execution: The mixture is heated to reflux (approx. 90 °C) and stirred vigorously for 10 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 30 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford pure 6-phenylvanillin.
Note on Alternative Protocols: While the Suzuki-Miyaura coupling is highly effective, alternative precursors often require more complex and less efficient synthetic strategies. For instance, achieving C6-selectivity starting from unprotected vanillin is notoriously difficult due to the directing effects of the hydroxyl and methoxy groups, often leading to mixtures of products that are challenging to separate and result in lower overall yields of the desired isomer.
Logical Relationship Diagram
The choice of precursor has a direct impact on the efficiency and outcome of the synthesis. The following diagram illustrates the logical decision-making process based on synthetic goals.
A Comparative Spectroscopic Guide to 6-Bromovanillin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 6-bromovanillin and two of its key derivatives: 6-bromoveratraldehyde and this compound acetate (B1210297). The information presented is essential for the unambiguous identification and characterization of these compounds in research and development settings.
Introduction
This compound is a brominated derivative of vanillin (B372448), a widely used flavoring agent and a versatile building block in organic synthesis. Its derivatives are of significant interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for quality control, reaction monitoring, and structural elucidation. This guide offers a comparative analysis of their ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry data.
Spectroscopic Data Comparison
The following tables summarize the available and expected spectroscopic data for this compound, 6-bromoveratraldehyde, and this compound acetate.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | -CHO | Ar-H | -OCH₃ | -OCOCH₃ | Solvent |
| This compound | 10.01 (s, 1H) | 7.34 (s, 1H), 7.11 (s, 1H) | 3.83 (s, 3H) | - | DMSO-d₆ |
| 6-Bromoveratraldehyde | ~10.2 (s, 1H) | ~7.4 (s, 1H), ~7.2 (s, 1H) | ~3.9 (s, 3H), ~3.8 (s, 3H) | - | CDCl₃ |
| This compound Acetate | ~9.9 (s, 1H) | ~7.7 (s, 1H), ~7.2 (s, 1H) | ~3.9 (s, 3H) | ~2.3 (s, 3H) | DMSO-d₆ |
| Note: Values for 6-Bromoveratraldehyde and this compound Acetate are estimates based on typical chemical shifts and require experimental verification. |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C=O | Ar-C | Ar-C-O | Ar-C-Br | -OCH₃ | -OCOCH₃ | C=O (acetate) |
| This compound | ~191 | ~152, ~148, ~130, ~115, ~112 | ~152, ~148 | ~110 | ~56 | - | - |
| 6-Bromoveratraldehyde | ~190 | ~154, ~150, ~128, ~113, ~111 | ~154, ~150 | ~115 | ~56 (x2) | - | - |
| This compound Acetate | ~190 | ~153, ~145, ~135, ~125, ~118 | ~153, ~145 | ~120 | ~56 | ~20 | ~168 |
| Note: These are predicted chemical shifts based on functional group effects and require experimental confirmation. |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | ν(O-H) | ν(C-H) aromatic | ν(C=O) aldehyde | ν(C=C) aromatic | ν(C-O) | ν(C-Br) | ν(C=O) ester |
| This compound | ~3300 (broad) | ~3100-3000 | ~1680 | ~1600, ~1500 | ~1270, ~1150 | ~650 | - |
| 6-Bromoveratraldehyde | - | ~3100-3000 | ~1685 | ~1600, ~1500 | ~1270, ~1150 | ~650 | - |
| This compound Acetate | - | ~3100-3000 | ~1690 | ~1600, ~1500 | ~1270, ~1170 | ~650 | ~1765 |
| Note: These are expected absorption ranges. The exact peak positions can vary. |
Table 4: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Solvent |
| This compound | ~280, ~315 | Ethanol (B145695) |
| 6-Bromoveratraldehyde | ~275, ~310 | Ethanol |
| This compound Acetate | ~270, ~305 | Ethanol |
| Note: λmax values are estimations based on the chromophores present and can be influenced by the solvent. |
Table 5: Mass Spectrometry Data
| Compound | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | 230/232 (approx. 1:1 ratio) | 229/231 ([M-H]⁺), 201/203 ([M-CHO]⁺), 122 |
| 6-Bromoveratraldehyde | 244/246 (approx. 1:1 ratio) | 243/245 ([M-H]⁺), 215/217 ([M-CHO]⁺), 199/201, 171 |
| This compound Acetate | 272/274 (approx. 1:1 ratio) | 230/232 ([M-COCH₂]⁺), 201/203, 43 |
| Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its derivatives.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
4. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum, ensuring good resolution to observe the isotopic pattern of bromine.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Synthesis Workflow
The synthesis of this compound from vanillin acetate is a common laboratory procedure. The workflow can be visualized as follows:
This guide provides a foundational spectroscopic comparison of this compound and its derivatives. For more detailed and specific data, it is recommended to consult spectral databases such as the Spectral Database for Organic Compounds (SDBS) and PubChem.[1]
References
The Regioselective Synthesis of Bromovanillin Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the factors that govern the regioselectivity of electrophilic aromatic substitution is paramount for the efficient synthesis of targeted molecules. The bromination of vanillin (B372448) serves as a classic example of how the interplay of electronic and steric effects dictates the isomeric outcome of a reaction. While 5-bromovanillin (B1210037) is the predominantly formed isomer under standard bromination conditions, specific synthetic strategies can be employed to favor the formation of its isomers, such as 6-bromovanillin.
This guide provides a comparative analysis of the formation of bromovanillin isomers, supported by experimental data and detailed protocols. We will delve into the underlying principles of directing effects and present a specific methodology for the synthesis of the less common this compound isomer.
Understanding the Regioselectivity of Vanillin Bromination
The regiochemical outcome of the electrophilic bromination of vanillin is controlled by the three substituents on the aromatic ring: the hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and aldehyde (-CHO) groups.
-
Hydroxyl (-OH) group: A strongly activating ortho-, para-director.
-
Methoxy (-OCH₃) group: An activating ortho-, para-director.
-
Aldehyde (-CHO) group: A deactivating meta-director.
The combined influence of these groups dictates the position of electrophilic attack by the bromine. The powerful activating and ortho-, para-directing effects of the hydroxyl and methoxy groups are the dominant influences. The hydroxyl group strongly directs to its ortho and para positions (C2 and C5). The methoxy group directs to its ortho and para positions (C2 and C6). The aldehyde group directs to its meta positions (C3 and C5).
The C5 position is ortho to the hydroxyl group and meta to the aldehyde group, making it electronically favorable for substitution. The C6 position is para to the methoxy group, but substitution at this position is sterically hindered by the adjacent aldehyde group. The C2 position is ortho to both the hydroxyl and methoxy groups, but is also subject to steric hindrance. Consequently, direct bromination of vanillin overwhelmingly yields 5-bromovanillin.
Comparison of Bromovanillin Isomer Formation
While quantitative data on the precise isomer distribution under a wide range of direct bromination conditions is not extensively documented in readily available literature, the qualitative outcome is consistently reported.
| Isomer | Position of Bromine | Typical Yield in Direct Bromination of Vanillin | Melting Point (°C) |
| 5-Bromovanillin | C5 | Major Product | 164-166[1][2] |
| This compound | C6 | Minor or Not Formed | 177-178[1] |
| 2-Bromovanillin | C2 | Minor or Not Formed | 154-155[1] |
As the table indicates, specific reaction conditions are necessary to favor the formation of this compound. This is typically achieved by modifying the directing effects of the substituents, for example, by protecting the hydroxyl group.
Experimental Protocol: Selective Synthesis of this compound
To circumvent the strong directing effect of the hydroxyl group and favor the formation of this compound, a multi-step synthesis involving the protection of the hydroxyl group as an acetate (B1210297) ester is employed. This modification alters the electronic and steric landscape of the aromatic ring, leading to a different regiochemical outcome.
Step 1: Acetylation of Vanillin to Acetylvanillin
-
Reaction Setup: In a round-bottom flask, dissolve vanillin in a suitable solvent such as acetic anhydride.
-
Reaction: Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium acetate).
-
Work-up: Heat the mixture, then cool and pour it into water to precipitate the acetylvanillin.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.
Step 2: Bromination of Acetylvanillin
-
Reaction Setup: Dissolve the synthesized acetylvanillin in a suitable solvent like acetic acid.
-
Bromination: Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature with stirring. The reaction progress can be monitored by the disappearance of the bromine color.
-
Isolation: After the reaction is complete, pour the mixture into ice-cold water to precipitate the crude 6-bromoacetylvanillin.
-
Purification: Collect the solid by filtration, wash with water, and then a dilute solution of sodium thiosulfate (B1220275) to remove any unreacted bromine. The product can be further purified by recrystallization.
Step 3: Hydrolysis of 6-Bromoacetylvanillin to this compound
-
Reaction Setup: Suspend the purified 6-bromoacetylvanillin in an aqueous acidic or basic solution (e.g., dilute hydrochloric acid or sodium hydroxide).
-
Hydrolysis: Heat the mixture under reflux until the hydrolysis is complete (can be monitored by TLC).
-
Isolation: Cool the reaction mixture and neutralize if necessary to precipitate the this compound.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure this compound.
Visualizing the Reaction Pathways
The following diagrams illustrate the directing effects in the bromination of vanillin and the synthetic pathway to this compound.
References
6-Bromovanillin's Utility in Pharmaceutical Intermediate Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of starting materials is a cornerstone of efficient pharmaceutical development. 6-Bromovanillin, a halogenated derivative of the readily available natural product vanillin (B372448), presents itself as a versatile building block for the synthesis of complex pharmaceutical intermediates. This guide provides an objective comparison of a synthetic route leveraging a brominated vanillin isomer with a traditional approach for the synthesis of a key intermediate for (-)-Galanthamine, a medication used for the treatment of mild to moderate Alzheimer's disease.[1] Experimental data, detailed protocols, and visual representations of workflows and biological pathways are presented to aid in the evaluation of this synthetic strategy.
Comparison of Synthetic Routes to a (-)-Galanthamine Intermediate
A critical step in the synthesis of (-)-Galanthamine is the construction of its tetracyclic core. Here, we compare two distinct approaches to a key tricyclic intermediate: the innovative Trost synthesis, which utilizes 2-bromovanillin (an isomer of this compound), and the established Sanochemia industrial process, which employs a biomimetic oxidative coupling reaction.
Data Presentation
| Metric | Trost Synthesis (via 2-Bromovanillin) | Sanochemia Industrial Process (Alternative) |
| Starting Material | 2-Bromovanillin | Isovanillin |
| Key Reactions | Palladium-catalyzed Asymmetric Allylic Alkylation (AAA), Intramolecular Heck Reaction | Biomimetic Oxidative Phenol (B47542) Coupling |
| Overall Yield | ~18%[2] | 12.4%[3] |
| Stereocontrol | High enantioselectivity from AAA (88% ee)[2][3] | Relies on dynamic kinetic resolution of a racemic intermediate[1][3] |
| Process Scalability | Potentially scalable, relies on well-established palladium catalysis | Proven for multi-kilogram scale production[3] |
| Reagent Toxicity/Cost | Palladium catalysts can be expensive and require removal. | Uses potassium ferricyanide (B76249), a less expensive but potentially hazardous reagent. |
Experimental Protocols
Route 1: Trost Synthesis via 2-Bromovanillin
This route is notable for its elegant construction of the chiral quaternary center through modern transition-metal catalysis, avoiding the traditionally low-yielding oxidative coupling.[3][4]
1. Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) [2][3]
-
Objective: To create the chiral aryl ether linkage, setting the key stereocenter.
-
Procedure: In a flame-dried flask under an inert atmosphere (e.g., argon), a palladium catalyst (e.g., Pd₂(dba)₃) and a chiral ligand (e.g., (R,R)-ligand) are dissolved in an anhydrous solvent such as dichloromethane. To this solution, 2-bromovanillin and an appropriate allylic carbonate are added. The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. The solvent is then removed under reduced pressure, and the resulting residue is purified by flash column chromatography on silica (B1680970) gel to yield the chiral aryl ether.
2. Intramolecular Heck Reaction [2][3]
-
Objective: To form the dihydrofuran ring system and the crucial quaternary carbon center.
-
Procedure: The chiral aryl ether obtained from the AAA reaction is dissolved in a suitable solvent like acetonitrile. Palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PPh₃), and a base (e.g., silver carbonate) are added. The mixture is heated to reflux and the reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography to afford the tricyclic intermediate.
-
Reported Yield: 91%[2]
Route 2: Sanochemia Industrial Process (Alternative)
This established industrial process relies on a biomimetic oxidative phenol coupling to form the key C-C bond of the tetracyclic system.[3]
1. Synthesis of N-formyl-norbelladine derivative
-
Objective: To prepare the precursor for the oxidative coupling reaction.
-
Procedure: Isovanillin is subjected to a multi-step synthesis to produce the N-formyl-norbelladine derivative. This typically involves reactions such as condensation and reduction.
2. Oxidative Phenol Coupling [5]
-
Objective: To form the key carbon-carbon bond to create the tetracyclic enone, narwedine.
-
Procedure: The N-formyl-norbelladine derivative is dissolved in a two-phase solvent system (e.g., toluene (B28343) and water). An oxidizing agent, typically potassium ferricyanide (K₃Fe(CN)₆), is added in the presence of a base. The reaction is stirred vigorously at a controlled temperature. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC). Upon completion, the organic and aqueous layers are separated. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield (±)-narwedine.
3. Dynamic Resolution and Reduction [1][3]
-
Objective: To obtain the desired enantiomer, (-)-narwedine, and subsequent reduction to (-)-galanthamine.
-
Procedure: The racemic narwedine is subjected to dynamic kinetic resolution. This process often involves seeding a solution of the racemate with a small amount of the desired enantiomer to induce crystallization of that enantiomer from the equilibrating mixture. The resulting (-)-narwedine is then stereoselectively reduced using a reducing agent like L-selectride to afford (-)-galanthamine. The reduction is typically carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures (below -15 °C) to ensure high diastereoselectivity.[6]
Mandatory Visualization
Caption: Experimental workflow for the Trost synthesis of a key (-)-galanthamine intermediate.
Caption: Mechanism of action of Galanthamine as an acetylcholinesterase inhibitor.
Conclusion
The utilization of 2-bromovanillin in the Trost synthesis of a key intermediate for (-)-galanthamine offers a compelling alternative to the traditional oxidative coupling approach. The key advantages lie in the predictable and high stereocontrol afforded by the palladium-catalyzed asymmetric allylic alkylation and the avoidance of a low-yielding biomimetic step. While the industrial scalability and cost-effectiveness of palladium catalysis require careful consideration, the elegance and efficiency of this modern synthetic route highlight the potential of brominated vanillin derivatives as valuable starting materials in the synthesis of complex pharmaceutical targets. This comparative guide provides researchers and drug development professionals with the necessary data to make informed decisions when designing and optimizing synthetic routes to important therapeutic agents.
References
- 1. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. soc.chim.it [soc.chim.it]
- 6. EP1885727B1 - Syntheses and preparations of narwedine and related novel compounds - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 6-Bromovanillin: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of 6-Bromovanillin, tailored for researchers, scientists, and drug development professionals.
This compound, a brominated organic compound, requires careful handling and disposal due to its potential hazards. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards. Under no circumstances should this chemical be disposed of down the drain or in regular trash. The primary disposal method involves collection, proper storage, and transfer to a licensed professional waste disposal service.[1]
Immediate Safety Precautions
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood. An eyewash station and safety shower must be readily accessible.
Waste Collection and Segregation
Proper segregation of chemical waste is a critical first step to prevent hazardous reactions and ensure compliant disposal.
-
Designated Waste Container : Use a dedicated, clearly labeled container for this compound waste. The container must be made of a material compatible with the chemical and feature a secure, leak-proof lid.
-
Halogenated Waste Stream : This compound must be disposed of as halogenated organic waste. Do not mix it with non-halogenated organic solvents, as this can increase disposal costs and complexity.
-
Avoid Incompatible Mixtures : Do not mix this compound waste with acids, bases, or strong oxidizing agents.
Storage and Labeling of Waste
Proper storage and labeling of the waste container are essential for safety and regulatory compliance.
| Requirement | Procedure |
| Storage Location | Store the waste container in a designated satellite accumulation area (SAA), which should be at or near the point of generation. |
| Secondary Containment | Place the waste container in a secondary containment bin to mitigate any potential leaks. |
| Labeling | The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". |
| Container Closure | Keep the waste container securely closed at all times, except when adding waste. |
Disposal Protocol
The recommended procedure for the disposal of this compound is through a licensed professional waste disposal service, which will typically use incineration for final destruction.
Experimental Protocol for Waste Handling Prior to Disposal:
-
Personal Protective Equipment (PPE) Verification : Before handling, ensure that you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Waste Transfer : Carefully transfer the this compound waste into the designated and properly labeled halogenated organic waste container. Perform this transfer in a chemical fume hood to avoid inhalation of any dust or vapors.[2]
-
Container Sealing : Securely close the lid of the waste container immediately after transferring the waste.
-
Decontamination of Emptied Containers :
-
Any container that has held this compound must be decontaminated before being disposed of as regular trash.
-
Triple Rinse : Rinse the empty container three times with a suitable solvent (e.g., acetone (B3395972) or ethanol) that can dissolve the compound.
-
Rinsate Collection : Collect the solvent used for rinsing (rinsate) as it is now considered hazardous waste. Dispose of the rinsate in the halogenated organic liquid waste stream.
-
-
Final Disposal of Decontaminated Containers : Once decontaminated, the container can be disposed of in the regular trash.
-
Contacting Waste Disposal Service : Arrange for the pickup of the hazardous waste container by your institution's licensed waste disposal service.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult your institution's Environmental Health and Safety (EHS) department for detailed guidance.
References
Personal protective equipment for handling 6-Bromovanillin
This guide provides crucial safety, handling, and disposal information for 6-Bromovanillin (CAS No: 60632-40-8), a compound utilized in scientific research and development. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks for researchers, scientists, and drug development professionals.
Hazard Identification
This compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
-
Causes serious eye irritation.[2]
-
May cause respiratory irritation.[2]
-
Causes skin irritation.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| Protection Level | Equipment | Purpose & Specifications |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[4] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities. Must conform to EN 166 (EU) or NIOSH (US) standards.[5] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently. Gloves must be inspected prior to use.[4][5] |
| Body Protection | Flame-Resistant and Impervious Laboratory Coat | To protect skin and personal clothing from contamination.[4][5] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood, if exposure limits are exceeded, or if irritation is experienced. A full-face respirator may be necessary.[4][5] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[4] |
Operational and Disposal Plan
A systematic approach to handling and disposing of this compound is crucial for safety and experimental integrity.
Detailed Procedural Guidance
Safe Handling Protocol:
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]
-
Avoid Contact : Take all necessary precautions to avoid direct contact with skin and eyes.[5]
-
Prevent Dust : Avoid the formation and inhalation of dust and aerosols.[5]
-
Electrostatic Safety : Use non-sparking tools and implement measures to prevent fire caused by electrostatic discharge.[5]
-
Personal Hygiene : Wash hands thoroughly after handling the material. Do not eat, drink, or smoke in the laboratory area.[2][5][6]
First-Aid Measures:
-
Inhalation : If inhaled, move the person to fresh air. If breathing becomes difficult, seek immediate medical attention.[2][5]
-
Skin Contact : In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[2][5][7]
-
Eye Contact : If the chemical enters the eyes, rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[2][5]
-
Ingestion : If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical help.[5]
Spill and Accidental Release Measures:
-
Personal Precautions : Evacuate personnel to a safe area. Ensure adequate ventilation and wear appropriate personal protective equipment as outlined above.[2][5]
-
Environmental Precautions : Prevent the chemical from entering drains or waterways.[2][5]
-
Containment and Cleanup : For spills, collect the material using spark-proof tools and place it in a suitable, closed container for disposal. Adhered or collected material should be disposed of promptly according to regulations.[5]
Disposal Plan:
-
Waste Collection : All waste material must be collected and disposed of in accordance with national and local regulations. Do not mix with other waste streams.[2]
-
Halogenated Waste : As this compound is a halogenated compound, it should be collected in a designated, labeled waste container for halogenated organic waste.[4][8]
-
Contaminated Materials : Any labware or PPE contaminated with this compound (e.g., gloves, pipette tips) should be placed in a designated solid hazardous waste container.[4]
-
Containers : Handle uncleaned, empty containers as you would the product itself.[2]
PPE Selection Workflow
The selection of appropriate PPE is a critical step that depends on the specifics of the handling procedure.
References
- 1. Vanillin, 6-bromo- | C8H7BrO3 | CID 43376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. Page loading... [guidechem.com]
- 7. fishersci.com [fishersci.com]
- 8. Engineering Physics / CEDT Health and Safety Resources Site - Waste Management [mcmaster.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
